Cyp11B1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,2R,6R,7R)-N-(1H-indazol-5-yl)-5-pyridin-3-yl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-2-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c27-20(24-16-5-6-17-14(9-16)11-23-25-17)21-15-4-3-12(8-15)18(21)19(26-28-21)13-2-1-7-22-10-13/h1-2,5-7,9-12,15,18H,3-4,8H2,(H,23,25)(H,24,27)/t12-,15+,18-,21-/m1/s1 |
InChI Key |
RGHYMBULABJHQT-OKNMBPCOSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@]2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |
Canonical SMILES |
C1CC2CC1C3C2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Cyp11B1-IN-2: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cyp11B1-IN-2 has emerged as a potent and selective inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the final step of cortisol biosynthesis. Its high selectivity for CYP11B1 over the closely related aldosterone synthase (CYP11B2) makes it a promising candidate for the treatment of diseases associated with cortisol excess, such as Cushing's syndrome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the relevant biological pathways.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CYP11B1. This enzyme, located in the inner mitochondrial membrane of adrenal cortex cells, is responsible for the conversion of 11-deoxycortisol to cortisol. By blocking this crucial step, this compound effectively reduces the production of cortisol.
The selectivity of this compound is a key feature of its mechanism. It shows significantly less inhibition of CYP11B2, the enzyme responsible for the final step of aldosterone synthesis. This selectivity is crucial for avoiding off-target effects, such as electrolyte imbalances, that can be associated with non-selective inhibitors.
Quantitative Inhibitory Profile
The inhibitory potency and selectivity of this compound have been quantified through a series of in vitro assays. The following tables summarize the key quantitative data.
| Target Enzyme | Species | IC50 (nM) |
| CYP11B1 | Human | 9 |
| CYP11B1 | Rat | 25 |
Table 1: Inhibitory Activity of this compound against CYP11B1. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibition of both human and rat CYP11B1.
| Enzyme | IC50 (µM) |
| CYP1A2 | >10 |
| CYP2C9 | >10 |
| CYP2C19 | >10 |
| CYP2D6 | >10 |
| CYP3A4 | >10 |
| CYP2E1 | >10 |
Table 2: Selectivity Profile of this compound. The high IC50 values against a panel of major cytochrome P450 enzymes highlight the selectivity of this compound, suggesting a lower potential for drug-drug interactions.
In Vivo Efficacy and Pharmacokinetics
In vivo studies in rats have demonstrated the ability of this compound to effectively reduce systemic cortisol levels.
| Parameter | Value |
| Dose (Oral) | 25 mg/kg |
| Plasma Cortisol Reduction | From 376 ± 22 ng/L to 28 ± 5 ng/L |
Table 3: In Vivo Efficacy of this compound in Rats. A single oral dose of this compound leads to a significant reduction in plasma cortisol concentrations.
| Parameter | Value (IV, 5 mg/kg) | Value (Oral, 25 mg/kg) |
| Cmax (µg/L) | 12,686 | - |
| T½ (h) | ~4.5 | ~4.5 |
Table 4: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats. The compound exhibits a reasonable half-life after both intravenous and oral administration.
Signaling Pathway and Experimental Workflows
To visually represent the context of this compound's action, the following diagrams illustrate the steroidogenesis pathway and the general workflows for its in vitro and in vivo evaluation.
Figure 1: Simplified steroidogenesis pathway highlighting the inhibitory action of this compound on the conversion of 11-deoxycortisol to cortisol.
Figure 2: General experimental workflow for determining the in vitro inhibitory activity of this compound.
Figure 3: General experimental workflow for evaluating the in vivo efficacy of this compound in reducing plasma cortisol levels in rats.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro CYP11B1 Inhibition Assay
1. Cell Culture and Maintenance:
-
V79MZ cells, a Chinese hamster lung fibroblast cell line, are stably transfected to express human CYP11B1.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain expression of the recombinant protein.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Inhibition Assay Protocol:
-
V79MZ-hCYP11B1 cells are seeded into 24-well plates and grown to confluence.
-
On the day of the experiment, the culture medium is removed, and the cells are washed with serum-free DMEM.
-
A solution of this compound at various concentrations (typically in a logarithmic series) in serum-free DMEM is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The cells are pre-incubated with the inhibitor for a defined period (e.g., 1 hour) at 37°C.
-
The substrate, 11-deoxycortisol, is then added to each well to a final concentration of 500 nM.
-
The incubation is continued for a further period (e.g., 3 hours) at 37°C.
3. Sample Processing and Analysis:
-
The reaction is terminated by transferring the supernatant to a new tube containing a quenching solvent (e.g., ice-cold acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC).
-
A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
The product, cortisol, is detected by UV absorbance (e.g., at 245 nm) and quantified by comparing the peak area to a standard curve of known cortisol concentrations.
4. Data Analysis:
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Cortisol Reduction Study in Rats
1. Animals and Housing:
-
Male Sprague-Dawley rats are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Animals are acclimatized to the housing conditions for at least one week before the experiment.
2. Dosing and Sample Collection:
-
This compound is formulated in a suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose).
-
A single oral dose of 25 mg/kg is administered to the treatment group, while the control group receives the vehicle only.
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Cortisol Measurement:
-
Plasma is separated by centrifugation of the blood samples.
-
Plasma cortisol concentrations are determined using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for rat cortisol or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
4. Data Analysis:
-
Plasma cortisol concentrations at each time point are plotted to observe the time course of cortisol reduction.
-
The mean cortisol concentration in the treated group is compared to the control group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
The percentage reduction in plasma cortisol is calculated.
Conclusion
This compound is a potent and selective inhibitor of CYP11B1 with a clear mechanism of action centered on the direct inhibition of cortisol synthesis. Its favorable in vitro and in vivo profiles make it a compelling candidate for further development as a therapeutic agent for cortisol-driven diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties of this and similar compounds.
In Vitro Characterization of Cyp11B1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11B1-IN-2 is a potent and selective inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol biosynthesis pathway. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and physicochemical properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in the fields of endocrinology and drug discovery.
Core Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Target | Species | IC50 (nM) |
| Cyp11B1 | Human | 9[1] |
| Cyp11B1 | Rat | 25[1] |
Table 2: Selectivity Profile of this compound against other Human CYP Enzymes
| Enzyme | IC50 (µM) |
| CYP1A2 | > 10[1] |
| CYP2C9 | > 10[1] |
| CYP2C19 | > 10[1] |
| CYP2D6 | > 10[1] |
| CYP2E1 | > 10[1] |
| CYP3A4 | > 10[1] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| cLogP | 3.12[1] |
| Aqueous Solubility (µM) | 196[1] |
Signaling Pathway and Inhibition
The following diagram illustrates the cortisol biosynthesis pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are based on established methods for assessing CYP11B1 inhibition.
Protocol 1: Cell-Based CYP11B1 Inhibition Assay using V79MZ Cells
This assay is commonly used to determine the potency of inhibitors against human CYP11B1 expressed in a cellular context.
1. Cell Culture and Maintenance:
- Culture Chinese hamster lung fibroblast (V79MZ) cells stably expressing human CYP11B1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed V79MZ-hCYP11B1 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.
- Prepare serial dilutions of this compound in assay buffer (e.g., serum-free DMEM).
- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the this compound dilutions to the wells and pre-incubate for 1 hour at 37°C.
- Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol (e.g., 500 nM final concentration), to each well.
- Incubate for a defined period (e.g., 3 hours) at 37°C.
- Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
3. Analysis:
- Collect the supernatant from each well.
- Analyze the formation of cortisol from 11-deoxycortisol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: CYP11B1 Inhibition Assay using Adrenal Homogenates
This assay utilizes a more physiologically relevant source of the enzyme.
1. Preparation of Adrenal Homogenates:
- Obtain human or rat adrenal glands and immediately place them in ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
- Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
- Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant is the source of the enzyme.
- Determine the total protein concentration of the homogenate using a standard method (e.g., Bradford assay).
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a reaction tube, combine the adrenal homogenate (e.g., 50-100 µg of total protein), the this compound dilution, and a source of NADPH (e.g., 1 mM).
- Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
- Initiate the reaction by adding the substrate, 11-deoxycortisol (concentration near the Km value, if known).
- Incubate for a specific time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.
- Terminate the reaction by adding an organic solvent (e.g., ethyl acetate).
3. Analysis:
- Extract the steroids into the organic solvent.
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
- Analyze the conversion of 11-deoxycortisol to cortisol by HPLC or LC-MS.
- Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of a CYP11B1 inhibitor.
Mechanism of Inhibition
While specific kinetic studies for this compound are not publicly available, CYP11B1 inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.[2][3] To fully elucidate the mechanism of inhibition for this compound, further enzymatic kinetic studies would be required. These studies would involve measuring the initial reaction velocities at various substrate and inhibitor concentrations to determine the binding constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).
Conclusion
This compound is a potent and selective inhibitor of human and rat CYP11B1. Its favorable physicochemical properties suggest good potential for further development. The provided experimental protocols offer a foundation for researchers to conduct in vitro studies to further characterize this and similar compounds. Future studies should focus on determining the binding kinetics and the precise mechanism of inhibition to provide a more complete understanding of its interaction with the CYP11B1 enzyme.
References
In-Depth Technical Guide: Target Specificity and Selectivity Profile of a Selective CYP11B1 Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of a representative selective inhibitor of Steroid 11β-hydroxylase (CYP11B1). As no public data exists for a compound designated "Cyp11B1-IN-2", this document utilizes published data for a well-characterized, potent, and selective CYP11B1 inhibitor, herein referred to as Compound 33 , to illustrate the core principles and experimental methodologies.[1][2][3] Compound 33 was developed as a potential therapeutic agent for cortisol-dependent diseases, such as Cushing's syndrome.[1][2][3]
Introduction to CYP11B1 as a Therapeutic Target
CYP11B1, also known as steroid 11β-hydroxylase, is a mitochondrial cytochrome P450 enzyme predominantly found in the adrenal cortex.[4] It plays a crucial role in the biosynthesis of glucocorticoids by catalyzing the final step in cortisol production: the conversion of 11-deoxycortisol to cortisol.[2][5] In certain pathological conditions, such as Cushing's syndrome, excessive cortisol production leads to significant morbidity.[5] Selective inhibition of CYP11B1 presents a promising therapeutic strategy to normalize cortisol levels.[1][5]
A significant challenge in developing CYP11B1 inhibitors is achieving selectivity over the highly homologous enzyme, aldosterone synthase (CYP11B2), which is responsible for aldosterone production.[1][5] CYP11B1 and CYP11B2 share 93% amino acid sequence identity, making the design of selective inhibitors difficult.[1][5] Off-target inhibition of CYP11B2 can lead to undesirable effects on blood pressure regulation.[6] Therefore, a thorough characterization of an inhibitor's selectivity profile is paramount.
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of Compound 33 and other reference compounds was assessed against human CYP11B1 and other key steroidogenic enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | CYP11B1 IC50 (nM) | CYP11B2 IC50 (nM) | CYP17 IC50 (nM) | CYP19 IC50 (nM) | Selectivity Factor (CYP11B2/CYP11B1) |
| Compound 33 | 152 | >2700 | >10000 | >10000 | >18 |
| Metyrapone | 36 | 123 | >10000 | >10000 | 3.4 |
| Etomidate | 3.1 | 1.8 | >10000 | >10000 | 0.6 |
| Ketoconazole | 27 | 1250 | 30 | 1200 | 46.3 |
Data sourced from Hille et al., 2010.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the steroidogenesis pathway, highlighting the specific point of inhibition by Compound 33.
Caption: Steroidogenesis pathway and the inhibitory action of Compound 33.
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory activity and selectivity of Compound 33.
In Vitro Enzyme Inhibition Assay
Objective: To determine the IC50 values of test compounds against human CYP11B1 and CYP11B2.
Cell Lines: V79MZ cells stably expressing either human CYP11B1 or human CYP11B2 were utilized.[1]
Protocol:
-
V79MZ cells were seeded in 24-well plates and cultured to near confluence.
-
The culture medium was removed, and the cells were washed with a serum-free medium.
-
A reaction mixture containing the radiolabeled substrate, [³H]-11-deoxycorticosterone, and varying concentrations of the test compound (or vehicle control) was added to each well.
-
The plates were incubated for a specified period at 37°C in a humidified atmosphere of 5% CO2.
-
The reaction was terminated by the addition of a quenching solvent.
-
The steroids were extracted from the reaction mixture.
-
The extracted steroids were separated by thin-layer chromatography (TLC).
-
The radioactivity of the substrate and the converted product (corticosterone for CYP11B1 and aldosterone for CYP11B2) was quantified using a radioisotope scanner.
-
The percentage of substrate conversion was calculated for each compound concentration.
-
IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Selectivity Assays for CYP17 and CYP19
Objective: To assess the off-target inhibitory effects of test compounds on other key steroidogenic enzymes.
Methodology:
-
CYP17 (17α-hydroxylase/17,20-lyase) Inhibition: Assays were performed using microsomal preparations from cells expressing human CYP17. The conversion of radiolabeled progesterone or pregnenolone was monitored.
-
CYP19 (Aromatase) Inhibition: The inhibitory activity against human placental aromatase was determined using a tritiated water release assay with [1β-³H]-androstenedione as the substrate.
Experimental and Logical Workflow Diagram
The diagram below outlines the workflow for assessing the selectivity of a novel CYP11B1 inhibitor.
Caption: Workflow for determining the selectivity of a CYP11B1 inhibitor.
Conclusion
The data presented in this guide demonstrate that Compound 33 is a potent inhibitor of CYP11B1 with a favorable selectivity profile against other key steroidogenic enzymes, particularly the highly homologous CYP11B2. The detailed experimental protocols provide a framework for the evaluation of novel CYP11B1 inhibitors. The development of such selective inhibitors represents a significant advancement in the potential treatment of cortisol-dependent disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Cyp11B1 Inhibitors
A Note to the Reader: Publicly available scientific literature and databases do not contain specific information on a compound designated "Cyp11B1-IN-2." The following guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of well-characterized Cyp11B1 inhibitors, offering a framework for understanding the properties of this class of compounds. The data and methodologies presented are based on representative examples from the scientific literature.
Introduction to Cyp11B1 and its Inhibition
Cytochrome P450 11B1 (CYP11B1), also known as steroid 11β-hydroxylase, is a crucial enzyme in the adrenal cortex responsible for the final step in cortisol synthesis.[1][2] It catalyzes the conversion of 11-deoxycortisol to cortisol.[1] Due to its key role in cortisol production, CYP11B1 has emerged as a significant therapeutic target for conditions characterized by cortisol excess, such as Cushing's syndrome.[2] Inhibitors of CYP11B1 aim to modulate the production of this vital steroid hormone, thereby offering a therapeutic strategy for managing these disorders.[1][2] The mechanism of action for these inhibitors typically involves binding to the active site of the CYP11B1 enzyme, which blocks the conversion of precursor molecules into cortisol.[1]
Pharmacodynamics: The Effect on the Body
The pharmacodynamics of a Cyp11B1 inhibitor describe its biochemical and physiological effects. A primary measure of a Cyp11B1 inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity.
In Vitro Potency of Select Cyp11B1 Inhibitors
The following table summarizes the in vitro potency of several known Cyp11B1 inhibitors against the target enzyme and the closely related CYP11B2 (aldosterone synthase) to indicate selectivity.
| Compound | Target | IC50 (nM) | Selectivity (CYP11B2/CYP11B1) |
| Osilodrostat | CYP11B1 | 2.5 | 10 |
| Metyrapone | CYP11B1 | 30 | 1.3 |
| LCI699 (Osilodrostat) | CYP11B1 | 1.5 | 20 |
| Nevirapine | CYP11B1 | 7,800 | >13 |
Note: Data is compiled from various public sources and is intended for comparative purposes.
Signaling Pathway of Cortisol Synthesis and Cyp11B1 Inhibition
The following diagram illustrates the steroidogenesis pathway in the adrenal cortex, highlighting the role of Cyp11B1 and the mechanism of its inhibition.
Caption: Cortisol synthesis pathway and the point of Cyp11B1 inhibition.
Pharmacokinetics: The Fate of the Drug in the Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters determine the onset, intensity, and duration of the drug's action.
Key Pharmacokinetic Parameters of a Representative Cyp11B1 Inhibitor (Osilodrostat)
The following table presents a summary of the key pharmacokinetic parameters for Osilodrostat, a well-studied Cyp11B1 inhibitor.
| Parameter | Value | Unit |
| Bioavailability (F) | ~50 | % |
| Time to Peak Concentration (Tmax) | 1-2 | hours |
| Plasma Half-life (t1/2) | 4 | hours |
| Volume of Distribution (Vd) | 100 | L |
| Clearance (CL) | 18 | L/h |
| Major Metabolism | Hepatic (CYP3A4, UGTs) | - |
| Major Excretion | Renal | - |
Note: These values are approximate and can vary based on patient-specific factors.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines a typical experimental workflow for determining the pharmacokinetic profile of a Cyp11B1 inhibitor.
Caption: General workflow for pharmacokinetic characterization.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of Cyp11B1 inhibitors.
In Vitro CYP11B1 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against human CYP11B1.
Materials:
-
Recombinant human CYP11B1 enzyme
-
11-deoxycortisol (substrate)
-
NADPH regenerating system
-
Test compound
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the CYP11B1 enzyme, NADPH regenerating system, and buffer in a 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, 11-deoxycortisol.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of cortisol from 11-deoxycortisol using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
Test compound formulated for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of the test compound via gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the test compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis (NCA) software.
Conclusion
The development of potent and selective Cyp11B1 inhibitors represents a promising therapeutic avenue for managing diseases associated with cortisol excess. A thorough understanding of the pharmacodynamic and pharmacokinetic properties of these compounds is critical for their successful clinical development. This guide has provided a comprehensive overview of the key considerations and experimental approaches for characterizing Cyp11B1 inhibitors, using examples from the existing scientific literature. Future research will likely focus on identifying next-generation inhibitors with improved selectivity and pharmacokinetic profiles to enhance their therapeutic utility and minimize off-target effects.
References
The Selective CYP11B1 Inhibitor Osilodrostat: A Technical Overview of its Impact on Cortisol and Aldosterone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Osilodrostat (formerly known as LCI699), a potent inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the cortisol biosynthesis pathway. The document details the compound's effects on both cortisol and aldosterone synthesis, presenting quantitative data from preclinical studies. Detailed experimental methodologies are provided to allow for the replication and validation of key findings. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the compound's mechanism of action and evaluation process. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on modulators of steroidogenesis.
Introduction
The synthesis of glucocorticoids and mineralocorticoids is a tightly regulated process, with key enzymatic steps controlled by members of the cytochrome P450 (CYP) superfamily. 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) are two homologous mitochondrial enzymes that catalyze the final steps of cortisol and aldosterone production, respectively.[1] Due to their critical roles in regulating blood pressure, metabolism, and the stress response, these enzymes are attractive targets for therapeutic intervention in a range of endocrine disorders.[2]
Osilodrostat (LCI699) is a potent oral inhibitor of CYP11B1 and has been approved for the treatment of Cushing's disease, a condition characterized by excessive cortisol production.[3][4] While initially investigated as a treatment for hypertension due to its inhibition of aldosterone synthase, its significant impact on cortisol synthesis led to its development for hypercortisolemic states.[4] This guide will focus on the effects of Osilodrostat on both cortisol and aldosterone synthesis, providing a detailed examination of its biochemical activity and the methodologies used to characterize it.
Mechanism of Action
Osilodrostat exerts its pharmacological effect by directly inhibiting the enzymatic activity of CYP11B1. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex.[4] By blocking this terminal step, Osilodrostat effectively reduces the circulating levels of cortisol. Due to the high sequence homology between CYP11B1 and CYP11B2, Osilodrostat also inhibits aldosterone synthase, which catalyzes the conversion of 11-deoxycorticosterone to aldosterone.[1] This dual inhibitory activity is a key characteristic of the compound.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of Osilodrostat against human CYP11B1 and CYP11B2 has been determined in various in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.
| Compound | Target Enzyme | Assay Type | Species | IC50 (nM) | Reference |
| Osilodrostat (LCI699) | CYP11B1 (11β-hydroxylase) | Recombinant enzyme assay | Human | 2.5 | [5] |
| CYP11B2 (Aldosterone synthase) | Recombinant enzyme assay | Human | 0.7 | [5] | |
| CYP11B1 (11β-hydroxylase) | Cell-based assay (V79 cells) | Human | 35 | [6] | |
| CYP11B2 (Aldosterone synthase) | Cell-based assay (V79 cells) | Human | 0.28 ± 0.06 | [5] | |
| Metyrapone | CYP11B1 (11β-hydroxylase) | Not Specified | Not Specified | 15 | [7] |
| CYP11B2 (Aldosterone synthase) | Not Specified | Not Specified | 72 | [7] | |
| Baxdrostat (RO6836191) | CYP11B2 (Aldosterone synthase) | Recombinant enzyme assay | Human | Kᵢ = 13 | [8] |
| CYP11B1 (11β-hydroxylase) | Recombinant enzyme assay | Human | >100-fold less potent than vs CYP11B2 | [8] |
Table 1: In vitro inhibitory activity of Osilodrostat and comparator compounds against CYP11B1 and CYP11B2.
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented in this guide.
Recombinant Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the purified, recombinant target enzyme.
-
Enzyme Source: Recombinant human CYP11B1 and CYP11B2 expressed in a suitable host system (e.g., E. coli, insect cells).
-
Substrate: A specific substrate for the enzyme is used, such as 11-deoxycortisol for CYP11B1 or 11-deoxycorticosterone for CYP11B2. Often, a fluorescent or radiolabeled substrate is employed for ease of detection.
-
Incubation: The recombinant enzyme, substrate, and varying concentrations of the inhibitor (e.g., Osilodrostat) are incubated in a suitable buffer system that supports enzyme activity. The reaction is initiated by the addition of a cofactor, such as NADPH.
-
Detection: The formation of the product (cortisol or aldosterone) is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), or by measuring the fluorescence or radioactivity of the product.
-
Data Analysis: The rate of product formation at each inhibitor concentration is determined. The IC50 value is calculated by fitting the data to a dose-response curve.
Cell-Based Inhibition Assay
This assay assesses the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and metabolism.
-
Cell Line: A suitable mammalian cell line, such as the human adrenocortical carcinoma cell line NCI-H295R or a non-steroidogenic cell line (e.g., HEK293, V79) engineered to express the target enzyme (CYP11B1 or CYP11B2), is used.[9]
-
Cell Culture: Cells are cultured under standard conditions and then seeded into multi-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of the inhibitor for a defined period.
-
Stimulation: The synthesis of cortisol or aldosterone is stimulated by adding a precursor substrate (e.g., 11-deoxycortisol or 11-deoxycorticosterone) and, if necessary, an inducer of steroidogenesis (e.g., forskolin or angiotensin II).
-
Quantification: After a further incubation period, the concentration of cortisol or aldosterone in the cell culture supernatant is measured using a specific immunoassay (e.g., ELISA) or by LC-MS/MS.
-
Data Analysis: The amount of steroid produced at each inhibitor concentration is used to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of Osilodrostat.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Trial of Osilodrostat for the Treatment of Cushing Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osilodrostat: 11β-hydroxylase inhibitor for treatment of Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Insights into the Binding of Cyp11B1-IN-2 with 11β-Hydroxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of the interaction between the selective inhibitor Cyp11B1-IN-2 and its target, 11β-hydroxylase (CYP11B1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a comprehensive resource for researchers in structural biology and drug development.
Introduction to 11β-Hydroxylase (CYP11B1)
11β-hydroxylase, a cytochrome P450 enzyme encoded by the CYP11B1 gene, plays a pivotal role in the biosynthesis of corticosteroids.[1] Specifically, it catalyzes the final and rate-limiting step in the production of cortisol by hydroxylating 11-deoxycortisol.[2][3] Dysregulation of CYP11B1 activity and subsequent cortisol overproduction are implicated in various pathological conditions, most notably Cushing's syndrome. Consequently, the development of selective CYP11B1 inhibitors is a key therapeutic strategy. This compound has emerged as a potent and selective inhibitor of this enzyme.[4]
Quantitative Analysis of this compound Binding
This compound demonstrates high potency and selectivity for both human and rat 11β-hydroxylase. The following tables summarize the key quantitative data regarding its inhibitory activity and selectivity.
Table 1: Inhibitory Potency of this compound against 11β-Hydroxylase (CYP11B1)
| Species | IC50 Value (nM) |
| Human | 9 |
| Rat | 25 |
| Data sourced from MedchemExpress.[4] |
Table 2: Selectivity Profile of this compound against other Cytochrome P450 Enzymes
| Enzyme | IC50 Value (μM) |
| CYP1A2 | >10 |
| CYP2C9 | >10 |
| CYP2C19 | >10 |
| CYP2D6 | >10 |
| CYP2E1 | >10 |
| CYP3A4 | >10 |
| Data sourced from MedchemExpress.[4] An IC50 value greater than 10 μM indicates a low inhibitory effect, demonstrating the high selectivity of this compound. |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Conditions |
| Maximum Plasma Concentration (Cmax) | 12,686 µg/L | 5 mg/kg (IV) or 25 mg/kg (Oral) |
| Terminal Half-life (t1/2) | ~4.5 h | 5 mg/kg (IV) or 25 mg/kg (Oral) |
| Plasma Cortisol Reduction | From 376 ± 22 to 28 ± 5 ng/L | 25 mg/kg (Oral) |
| Data sourced from MedchemExpress.[4] |
Structural Biology of the Interaction
As of the latest available data, a crystal structure of 11β-hydroxylase in a complex with this compound has not been publicly released. However, significant insights can be gleaned from the crystal structure of human CYP11B1 in complex with another inhibitor, fadrozole, resolved at 2.1 Å.[5][6] This structure reveals key features of the active site and the mode of inhibitor binding, which likely share similarities with the binding of this compound. Both fadrozole and this compound are nitrogen-containing heterocyclic compounds that are expected to coordinate with the heme iron in the active site of the enzyme, a common mechanism for CYP450 inhibitors.[7]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the study of Cyp11B1 inhibitors like this compound.
Recombinant Human CYP11B1 Inhibition Assay (IC50 Determination)
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human 11β-hydroxylase.
Objective: To quantify the inhibitory potency of a compound by measuring its effect on the conversion of a substrate by CYP11B1 expressed in a cellular system.
Materials:
-
V79MZ cells stably co-expressing human CYP11B1, human adrenodoxin, and human adrenodoxin reductase.[8]
-
[³H]-labeled 11-deoxycorticosterone (substrate).[9]
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Reference inhibitors (e.g., metyrapone, etomidate).[9]
-
Cell culture medium and reagents.
-
Scintillation counter and vials.
Procedure:
-
Cell Culture: Culture the V79MZ cells expressing the human CYP11B1 system under standard conditions.
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere.
-
Inhibitor Addition: Prepare serial dilutions of the test compound and reference inhibitors. Add the diluted compounds to the respective wells.
-
Substrate Addition: Add [³H]-labeled 11-deoxycorticosterone to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for substrate conversion.
-
Reaction Termination and Extraction: Stop the reaction and extract the steroids from the medium.
-
Analysis: Separate the substrate and the hydroxylated product using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled product using a scintillation counter.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
X-ray Crystallography of CYP11B1-Inhibitor Complex
This protocol outlines the general workflow for determining the three-dimensional structure of 11β-hydroxylase in complex with an inhibitor.
Objective: To elucidate the atomic-level interactions between the inhibitor and the enzyme's active site.
Materials:
-
Recombinant human CYP11B1 protein.[10]
-
Inhibitor of interest (e.g., this compound).
-
Crystallization screening kits and reagents.
-
Cryoprotectants.
-
X-ray diffraction equipment (synchrotron source recommended).
Procedure:
-
Protein Expression and Purification: Express recombinant human CYP11B1 in a suitable expression system (e.g., E. coli) and purify to homogeneity.
-
Complex Formation: Incubate the purified CYP11B1 with a molar excess of the inhibitor to ensure saturation of the active site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals of the complex.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and flash-cool them in liquid nitrogen using a suitable cryoprotectant to prevent ice formation.
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystals using a high-intensity X-ray source.
-
Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the complex using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a final, high-resolution structure.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the steroid biosynthesis pathway and a typical experimental workflow for inhibitor screening.
Caption: Steroid biosynthesis pathway highlighting the central role of CYP11B1.
Caption: General workflow for the discovery and development of CYP11B1 inhibitors.
References
- 1. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of human cortisol-producing cytochrome P450 11B1 bound to the breast cancer drug fadrozole provides insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP11B1 cytochrome P450 family 11 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
In-Depth Technical Guide: Cyp11B1-IN-2 for the Investigation of Congenital Adrenal Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis.[1][2] The most common form is 21-hydroxylase deficiency, however, defects in other enzymes of the steroidogenesis pathway, such as 11β-hydroxylase (CYP11B1), also lead to significant clinical manifestations.[1][3] Inhibition of CYP11B1 presents a promising therapeutic strategy for managing conditions of cortisol excess.[4] This technical guide provides a comprehensive overview of Cyp11B1-IN-2, a potent and selective inhibitor of CYP11B1, as a tool for studying CAH. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Congenital Adrenal Hyperplasia and CYP11B1
Congenital Adrenal Hyperplasia is characterized by a partial or total deficiency of enzymes involved in the adrenal synthesis of cortisol.[5] This deficiency leads to an overproduction of androgens due to the shunting of steroid precursors.[5] The second most common form of CAH is caused by mutations in the CYP11B1 gene, leading to 11β-hydroxylase deficiency.[6][7] This enzyme catalyzes the final step in cortisol biosynthesis, the conversion of 11-deoxycortisol to cortisol.[8][9] Its deficiency results in decreased cortisol levels, leading to a lack of negative feedback on the pituitary and hypothalamus, and consequently, increased secretion of adrenocorticotropic hormone (ACTH).[2] This chronic stimulation of the adrenal cortex causes hyperplasia and an accumulation of cortisol precursors, which are diverted to the androgen synthesis pathway.[2]
This compound (also referred to as compound 7aa) is an orally active, potent, and selective inhibitor of CYP11B1.[10][11] Its high selectivity for CYP11B1 over the highly homologous aldosterone synthase (CYP11B2) makes it a valuable research tool to investigate the specific consequences of 11β-hydroxylase inhibition in the context of CAH, without the confounding effects on mineralocorticoid synthesis.[10]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the CYP11B1 enzyme.[10] By binding to the active site of CYP11B1, it prevents the conversion of 11-deoxycortisol to cortisol. This targeted inhibition helps to normalize the downstream effects of excessive cortisol precursor accumulation and subsequent androgen overproduction, mimicking the biochemical correction sought in the treatment of CAH due to 11β-hydroxylase deficiency.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Inhibitory Potency of this compound [10][11]
| Target Enzyme | Species | IC50 (nM) |
| CYP11B1 | Human | 9 |
| CYP11B1 | Rat | 25 |
Table 2: Selectivity Profile of this compound [10][11]
| Enzyme | IC50 (µM) |
| CYP1A2 | >10 |
| CYP2C9 | >10 |
| CYP2C19 | >10 |
| CYP2D6 | >10 |
| CYP2E1 | >10 |
| CYP3A4 | >10 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [11]
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |
| Cmax (µg/L) | 12685.7 ± 421.3 | 7993.3 ± 478.7 |
| Tmax (h) | 0 | 4.2 ± 0.2 |
| AUC0-∞ (µg/L·h) | 50928.7 ± 982.6 | 54539.2 ± 1633.9 |
| T1/2 (h) | 4.5 ± 0.4 | 4.6 ± 0.2 |
| Bioavailability (%) | - | 21.4 |
Table 4: In Vivo Efficacy of this compound in Rats [11]
| Treatment | Dose (mg/kg, oral) | Plasma Cortisol Concentration (ng/L) |
| Vehicle | - | 376 ± 22 |
| This compound | 25 | 28 ± 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro CYP11B1 Inhibition Assay
This protocol is adapted from methodologies used for the characterization of selective CYP11B1 inhibitors.[5]
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on human CYP11B1.
Materials:
-
V79MZ cells stably expressing human CYP11B1
-
[³H]-labeled 11-deoxycorticosterone (substrate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., osilodrostat)
-
Cell culture medium and reagents
-
Scintillation counter and vials
-
Multi-well plates
Procedure:
-
Cell Culture: Culture V79MZ cells expressing human CYP11B1 under standard conditions.
-
Assay Setup: Seed the cells in multi-well plates and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the appropriate vehicle.
-
Incubation: Add the test compound or control to the cells, followed by the addition of [³H]-labeled 11-deoxycorticosterone.
-
Reaction: Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.
-
Extraction: Stop the reaction and extract the steroids from the cell medium.
-
Quantification: Separate the radiolabeled substrate and product (cortisol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of product formed using a scintillation counter. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vivo Efficacy Study in a Rat Model
This protocol is based on the in vivo evaluation of this compound in rats.[11]
Objective: To assess the in vivo efficacy of this compound in reducing plasma cortisol levels.
Animal Model:
-
Adult male Sprague-Dawley rats (250-300 g)
Materials:
-
This compound
-
Vehicle for oral administration
-
Blood collection supplies
-
Centrifuge
-
LC-MS/MS system for steroid analysis
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week.
-
Dosing: Administer a single oral dose of this compound (25 mg/kg) or vehicle to the rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., before dosing and at the time of maximum plasma concentration, Tmax).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Steroid Extraction: Extract the steroids from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
LC-MS/MS Analysis: Quantify the plasma concentrations of cortisol and other relevant steroids using a validated LC-MS/MS method.
-
Data Analysis: Compare the plasma cortisol levels in the this compound treated group with the vehicle-treated group to determine the extent of cortisol reduction.
Steroid Profiling using LC-MS/MS
This protocol provides a general framework for the quantification of multiple steroid hormones.[1][12]
Objective: To simultaneously measure the levels of multiple steroid hormones in biological samples (e.g., plasma, cell culture supernatant).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Mobile phases (e.g., water with formic acid and methanol with formic acid)
-
Steroid standards for calibration curves
-
Internal standards (deuterated steroids)
-
Sample preparation reagents (e.g., extraction solvents)
Procedure:
-
Sample Preparation:
-
Add internal standards to the samples.
-
Perform protein precipitation and/or liquid-liquid or solid-phase extraction to isolate the steroids.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Separate the steroids using a gradient elution on the C18 column.
-
-
MS/MS Detection:
-
Ionize the eluted steroids using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detect and quantify the steroids using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte.
-
-
Data Analysis:
-
Construct calibration curves using the steroid standards.
-
Calculate the concentration of each steroid in the samples based on the peak area ratios of the analyte to the internal standard.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the study of this compound in the context of CAH.
Caption: Simplified steroidogenesis pathway highlighting the role of CYP11B1 and the inhibitory action of this compound.
Caption: Pathophysiology of Congenital Adrenal Hyperplasia due to CYP11B1 deficiency.
Caption: General experimental workflow for the development and evaluation of a CYP11B1 inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of CYP11B1, making it an invaluable tool for researchers studying the pathophysiology of Congenital Adrenal Hyperplasia due to 11β-hydroxylase deficiency. Its oral bioavailability and demonstrated in vivo efficacy in reducing cortisol levels further underscore its utility in preclinical studies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CAH and in the development of novel therapeutic strategies.
References
- 1. Collection - Design, Synthesis, and Biological Evaluations of Pyridyl 4,5,6,7-Tetrahydro-4,7-Methanobenzo[d]isoxazoles as Potent and Selective Inhibitors of 11β-Hydroxylase - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids exhibit diverse effects on CYP11B1 expression and cortisol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Regulation of CYP11B1 and CYP11B2 steroidogenic genes by hypoxia-inducible miR-10b in H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Novel CYP11B1 Gene Mutations in Patients from Two Croatian Families with 11β-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluations of Pyridyl 4,5,6,7-Tetrahydro-4,7-Methanobenzo[ d]isoxazoles as Potent and Selective Inhibitors of 11β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
Early-Stage Research on Cyp11B1-IN-2 in Adrenal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and methodologies for evaluating the potent and selective 11β-hydroxylase (CYP11B1) inhibitor, Cyp11B1-IN-2, in adrenal cell lines. The information is curated for professionals in drug development and adrenal research, with a focus on quantitative data, experimental protocols, and pathway visualizations.
Introduction to this compound
This compound (also referred to as compound 7aa) is a novel, orally active small molecule inhibitor of CYP11B1, the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex.[1][2][3] Due to its high potency and selectivity for CYP11B1 over the closely related aldosterone synthase (CYP11B2), this compound presents a promising therapeutic candidate for diseases characterized by cortisol excess, such as Cushing's syndrome.[1][4][5] Early research has focused on its inhibitory activity and selectivity, primarily utilizing in vitro enzyme assays and preclinical in vivo models.[2][3] The human adrenocortical carcinoma cell line, NCI-H295R, which expresses the key enzymes of steroidogenesis, serves as a critical in vitro model for evaluating the cellular activity and downstream effects of such inhibitors on steroid hormone production.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Reference |
| CYP11B1 | Human | 9 | [1][2][3] |
| CYP11B1 | Rat | 25 | [3] |
| CYP11B2 | Human | >1000 | [1][2] |
Table 2: Selectivity Profile of this compound
| Enzyme Pair | Selectivity Factor (IC50 CYP11B2 / IC50 CYP11B1) | Reference |
| CYP11B1 vs. CYP11B2 | ~1500-fold | [1][2] |
Table 3: Selectivity Against Other Human CYP Enzymes
| CYP Enzyme | IC50 (µM) | Reference |
| CYP1A2 | >10 | [3] |
| CYP2C9 | >10 | [3] |
| CYP2C19 | >10 | [3] |
| CYP2D6 | >10 | [3] |
| CYP2E1 | >10 | [3] |
| CYP3A4 | >10 | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the evaluation of this compound in the NCI-H295R adrenal cell line.
NCI-H295R Cell Culture and Maintenance
-
Cell Line: Human adrenocortical carcinoma NCI-H295R (ATCC® CRL-2128™).
-
Culture Medium: Prepare a complete growth medium consisting of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Detach cells using a brief incubation with 0.25% trypsin-EDTA.
In Vitro Inhibition Assay in NCI-H295R Cells
-
Cell Seeding: Seed NCI-H295R cells in 24-well plates at a density of approximately 2.5 x 10^5 cells per well in complete growth medium and allow them to adhere for 24 hours.
-
Starvation: Replace the growth medium with serum-free DMEM/F12 and incubate for 24 hours to synchronize the cells and reduce basal steroidogenesis.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. Remove the starvation medium and add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation (Optional): To enhance steroid production, cells can be co-treated with a stimulating agent such as Angiotensin II (e.g., 100 nM) to primarily stimulate the aldosterone pathway or Forskolin (e.g., 10 µM) to stimulate the cAMP-dependent cortisol pathway.
-
Incubation: Incubate the cells with the inhibitor and optional stimulant for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for steroid analysis.
-
Steroid Quantification: Analyze the concentrations of cortisol and aldosterone in the collected supernatants using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percent inhibition of cortisol and aldosterone production for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Gene Expression Analysis by qRT-PCR
-
Cell Lysis and RNA Extraction: After collecting the supernatant, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for the target genes (CYP11B1, CYP11B2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Primer Sequences:
-
Human CYP11B1: (Forward and reverse primer sequences to be obtained from relevant literature or designed using primer design software).
-
Human CYP11B2: (Forward and reverse primer sequences to be obtained from relevant literature or designed using primer design software).
-
Human GAPDH: (Forward and reverse primer sequences to be obtained from relevant literature or designed using primer design software).
-
-
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis to verify product specificity.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of CYP11B1 and CYP11B2 in response to this compound treatment, normalized to the reference gene and compared to the vehicle control.
Conclusion
This compound is a highly potent and selective inhibitor of CYP11B1 with a promising preclinical profile. The use of adrenal cell lines, particularly NCI-H295R, is indispensable for the in vitro characterization of its cellular activity, selectivity, and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel CYP11B1 inhibitors.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human and Murine Cell Lines for Adrenocortical Carcinoma and Pheochromocytoma [mdpi.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
Methodological & Application
Application Notes and Protocols for Cyp11B1-IN-2 in In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11B1 (cytochrome P450 11B1), also known as 11β-hydroxylase, is a critical enzyme in the steroid biosynthesis pathway, responsible for the final step of cortisol production in the adrenal cortex.[1] It catalyzes the conversion of 11-deoxycortisol to cortisol.[1] Dysregulation of Cyp11B1 activity and subsequent excess cortisol levels are implicated in various pathological conditions, including Cushing's syndrome and metabolic diseases. Therefore, inhibitors of Cyp11B1 are of significant interest for therapeutic development.
Cyp11B1-IN-2 is a potent and selective inhibitor of Cyp11B1. This document provides detailed application notes and a comprehensive protocol for conducting an in vitro enzyme inhibition assay to evaluate the inhibitory activity of this compound and other potential inhibitors against human Cyp11B1.
Mechanism of Action and Data Presentation
This compound acts as a competitive inhibitor of the Cyp11B1 enzyme, binding to its active site and preventing the substrate from binding, thereby blocking the production of cortisol.[1] The potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| Human Cyp11B1 | 9 |
| Rat Cyp11B1 | 25 |
Data sourced from publicly available information.
Signaling Pathway
The following diagram illustrates the role of Cyp11B1 in the steroid biosynthesis pathway.
Caption: Steroid biosynthesis pathway highlighting the role of Cyp11B1.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro Cyp11B1 enzyme inhibition assay.
Caption: Experimental workflow for the Cyp11B1 in vitro inhibition assay.
Experimental Protocols
Materials and Reagents
-
Recombinant human Cyp11B1 enzyme
-
This compound
-
11-Deoxycortisol (Substrate)
-
NADPH
-
Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
Cortisol ELISA kit
-
96-well microplates
-
Microplate reader
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 10 mM MgCl2.
-
Substrate Solution: Prepare a stock solution of 11-deoxycortisol in DMSO. Dilute the stock solution with assay buffer to the desired final concentration (e.g., 2 µM).
-
Inhibitor Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to obtain a range of inhibitor concentrations. Further dilute these solutions in assay buffer to the final desired concentrations for the assay.
-
Enzyme Solution: Dilute the recombinant human Cyp11B1 enzyme in cold assay buffer to the desired concentration (e.g., 5-10 nM).
-
NADPH Solution: Prepare a fresh solution of NADPH in assay buffer (e.g., 10 mM).
In Vitro Enzyme Inhibition Assay Protocol
-
Assay Plate Preparation:
-
Add 2 µL of the diluted inhibitor solutions (or DMSO for the control) to the wells of a 96-well microplate.
-
Add 178 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
The final reaction volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Terminate the reaction by adding 50 µL of a stop solution (e.g., 0.5 M HCl).
-
-
Detection of Cortisol:
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the percentage of Cyp11B1 inhibition for each inhibitor concentration using the following formula:
where:
-
Signal_Inhibitor is the signal from the wells containing the inhibitor.
-
Signal_Control is the signal from the wells containing DMSO instead of the inhibitor.
-
Signal_Blank is the signal from wells with no enzyme.
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents or enzyme. | Use fresh, high-purity reagents. Handle enzyme carefully on ice. |
| Low enzyme activity | Improper storage of enzyme. Incorrect assay conditions. | Store enzyme at -80°C. Optimize pH, temperature, and incubation time. |
| High variability between replicates | Pipetting errors. Inconsistent incubation times. | Use calibrated pipettes. Ensure consistent timing for all steps. |
| Incomplete inhibition at high inhibitor concentrations | Inhibitor precipitation. | Check the solubility of the inhibitor in the assay buffer. Adjust DMSO concentration if necessary (typically ≤1%). |
Conclusion
This document provides a detailed protocol for performing an in vitro enzyme inhibition assay to assess the potency of this compound. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the inhibitory activity of this and other compounds targeting Cyp11B1, aiding in the discovery and development of new therapeutics for cortisol-related disorders.
References
Application Notes and Protocols: Cyp11B1-IN-2 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and experimental protocols for the selective 11β-hydroxylase (CYP11B1) inhibitor, Cyp11B1-IN-2 (also identified as compound 7aa). While this document details the available in vivo studies, it is important to note that published research to date has focused on the compound's effect on cortisol reduction in normotensive animal models. Specific studies on the administration of this compound in animal models of hypertension have not yet been identified in the public domain. However, the information provided herein serves as a foundational resource for designing such studies.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of CYP11B1, the enzyme responsible for the final step of cortisol synthesis in the adrenal glands.[1] Due to its high selectivity, it presents a promising therapeutic candidate for diseases characterized by cortisol excess, such as Cushing's syndrome. Inhibition of CYP11B1 can also be a therapeutic strategy for certain forms of hypertension, as the resulting accumulation of 11-deoxycortisol can have mineralocorticoid activity, and selective inhibitors are sought to avoid this.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound (compound 7aa) based on available research.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. CYP11B2 | Reference |
| CYP11B1 | Human | 9 | 125-fold | [3][4] |
| CYP11B1 | Rat | 25 | - | [1] |
| CYP11B2 | Human | 1125 | - | [3][4] |
Table 2: In Vitro Selectivity Profile of this compound against other CYP Enzymes
| CYP Isoform | IC50 (µM) | Reference |
| CYP1A2 | >10 | [1] |
| CYP2C9 | >10 | [1] |
| CYP2C19 | >10 | [1] |
| CYP3A4 | >10 | [1] |
| CYP2D6 | >10 | [1] |
| CYP2E1 | >10 | [1] |
Table 3: In Vivo Efficacy of Oral this compound in Male Sprague-Dawley Rats
| Dose (mg/kg) | Effect on Plasma Cortisol | Reference |
| 25 | Reduced from 376 ± 22 ng/L to 28 ± 5 ng/L | [1] |
Table 4: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) | Reference |
| Cmax | - | 12,686 µg/L | [1] |
| T½ (half-life) | ~4.5 h | ~4.5 h | [1] |
| Bioavailability (F%) | - | Not Reported | [1] |
Signaling Pathway and Experimental Workflow
Cyp11B1 Signaling Pathway in Steroidogenesis
Caption: Steroidogenesis pathway highlighting the role of CYP11B1 and the inhibitory action of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vivo Cortisol Reduction Study in Rats
This protocol is based on the methodology described by Yin et al. (2022).[4]
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
2. Drug Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
Administer a single oral dose of 25 mg/kg body weight via gavage.
-
A vehicle control group should receive the same volume of the vehicle alone.
3. Blood Sampling and Analysis:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
Determine plasma cortisol concentrations using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Protocol for Hypertension Models (General Guidance)
As no specific studies using this compound in hypertension models are available, the following is a general protocol that can be adapted.
1. Induction of Hypertension:
-
Deoxycorticosterone Acetate (DOCA)-Salt Model:
-
Uninephrectomize rats or mice under anesthesia.
-
Implant a subcutaneous pellet of DOCA (e.g., 50 mg for rats).
-
Provide 1% NaCl and 0.2% KCl in the drinking water.
-
-
Angiotensin II (Ang II) Infusion Model:
-
Implant osmotic minipumps for continuous subcutaneous infusion of Ang II at a pressor dose (e.g., 200-400 ng/kg/min for rats).
-
2. Drug Administration:
-
Following the induction of hypertension (typically 2-4 weeks), begin daily administration of this compound or vehicle via oral gavage at the desired dose(s).
3. Blood Pressure Measurement:
-
Monitor systolic and diastolic blood pressure regularly using either non-invasive (tail-cuff) or invasive (telemetry) methods. Telemetry is considered the gold standard for continuous and stress-free measurements.
4. Biochemical Analysis:
-
At the end of the study, collect blood and tissues for analysis of:
-
Plasma levels of cortisol, aldosterone, 11-deoxycortisol, and corticosterone.
-
Electrolyte concentrations (sodium, potassium).
-
Markers of cardiac and renal damage (e.g., fibrosis, hypertrophy).
-
Logical Relationship of CYP11B1 Inhibition in Hypertension
Caption: Potential mechanism of action of Cyp11B1 inhibition on blood pressure regulation.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CYP11B1 with demonstrated in vivo efficacy in reducing cortisol levels in rats. While its direct effects on hypertension in animal models have not been reported, its mechanism of action suggests a potential role in modulating blood pressure. The protocols and data presented here provide a solid foundation for researchers to design and conduct studies to investigate the therapeutic potential of this compound in the context of hypertension. Careful monitoring of blood pressure, electrolyte balance, and the full steroid profile will be crucial in such investigations.
References
Application Note: Quantitative Analysis of Cyp11B1-IN-2 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cyp11B1-IN-2 in human plasma. This compound is a potent and selective inhibitor of 11β-hydroxylase (Cyp11B1), a key enzyme in cortisol biosynthesis. This method is suitable for pharmacokinetic studies and research applications in drug development. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Introduction
Cyp11B1, also known as 11β-hydroxylase, is a mitochondrial cytochrome P450 enzyme predominantly found in the adrenal glands.[1][2] It plays a crucial role in the steroidogenesis pathway by catalyzing the final step in the synthesis of cortisol from 11-deoxycortisol and corticosterone from 11-deoxycorticosterone.[3] Dysregulation of cortisol production is implicated in various endocrine disorders, including Cushing's disease.
This compound is a small molecule inhibitor of Cyp11B1 with high potency and selectivity.[1] Its chemical formula is C21H19N5O2 and it has a molecular weight of 373.41 g/mol .[1] Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile and supporting its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[4]
Signaling Pathway of Cyp11B1
The following diagram illustrates the role of Cyp11B1 in the corticosteroid biosynthesis pathway.
Caption: Simplified corticosteroid biosynthesis pathway highlighting the inhibitory action of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (or a structurally similar compound if a SIL-IS is unavailable)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Equipment
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
96-well plates (optional, for high-throughput analysis)
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in human plasma.
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 374.2 (for [M+H]⁺) |
| Product Ions (m/z) | To be determined by infusion of the reference standard. Tentative fragments could be around m/z 150-250. |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Analysis and Results
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under tested conditions (e.g., freeze-thaw, benchtop) |
Representative Quantitative Data (Hypothetical)
| Sample Type | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 95.8 | 8.2 |
| Low Quality Control | 3 | 102.3 | 6.5 |
| Mid Quality Control | 50 | 98.7 | 4.1 |
| High Quality Control | 150 | 101.5 | 3.8 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This method can be a valuable tool for preclinical and clinical development of this compound and other related compounds.
References
Application Notes and Protocols: Immunohistochemical Detection of Cyp11B1 Expression
This document provides a detailed protocol for the immunohistochemical (IHC) detection of Cytochrome P450 11B1 (Cyp11B1), also known as steroid 11-beta-hydroxylase. Cyp11B1 is a critical enzyme in the adrenal cortex responsible for the final step of cortisol synthesis.[1] Its detection is vital for researchers studying adrenal gland function, steroidogenesis, and related pathologies such as adrenal tumors and hyperplasia.[2]
Data Presentation: Recommended Reagents
Successful IHC for Cyp11B1 relies on specific and validated reagents. The following tables summarize recommended primary antibodies and a typical scoring system for data analysis.
Table 1: Recommended Primary Antibodies for Cyp11B1 Immunohistochemistry
| Antibody Clone/ID | Host/Isotype | Recommended Dilution | Manufacturer | Reference |
| MABS502 (Clone: 80-7) | Rat Monoclonal | 1:200 | Merck Millipore / Sigma-Aldrich | [3][4] |
| sc-374096 (Clone: H-11) | Mouse Monoclonal | Varies by application | Santa Cruz Biotechnology | [5] |
| PA5-63290 | Rabbit Polyclonal | Varies by application | Thermo Fisher Scientific | [6] |
| CAB15046 | Rabbit Polyclonal | 1:500 | Assay Genie | [7] |
Table 2: H-Score Calculation for Semi-Quantitative Analysis
The McCarty H-score is a common method for semi-quantitatively evaluating the immunoreactivity of steroidogenic enzymes.[3] It incorporates both the intensity of the staining and the percentage of positively stained cells.
| Staining Intensity | Score (I) | Description |
| No Staining | 0 | Absence of any color |
| Weak Staining | 1 | Faint, barely perceptible color |
| Moderate Staining | 2 | Distinct color, easily visible |
| Strong Staining | 3 | Intense, dark color |
Calculation Formula: The H-Score is calculated by summing the products of the intensity score (I) and the percentage (P) of cells staining at that intensity. H-Score = Σ (I × P) Example: H-Score = (1 × % weakly stained cells) + (2 × % moderately stained cells) + (3 × % strongly stained cells) The final score ranges from 0 to 300.
Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue blocks (e.g., human adrenal gland)
-
Microtome
-
Glass slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0)[5][7]
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary antibody (see Table 1)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent[3]
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation and Sectioning:
-
Cut FFPE tissue blocks into 3-5 µm sections using a microtome.
-
Float sections in a water bath and mount on positively charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse gently with deionized water.
-
-
Antigen Retrieval:
-
Preheat a pressure cooker or water bath containing citrate buffer (pH 6.0) to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS (Phosphate Buffered Saline).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking Non-Specific Binding:
-
Apply blocking buffer (e.g., 10% Normal Goat Serum) and incubate for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the selected Cyp11B1 primary antibody in PBS or antibody diluent to its optimal concentration (e.g., 1:200).[3]
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rat/mouse/rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS.
-
Apply the pre-formed avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.[3]
-
Rinse slides with PBS.
-
-
Chromogen Application:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes). Cyp11B1 positive staining will appear as a brown precipitate.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
Visualization of Workflows and Pathways
Caption: Experimental workflow for Cyp11B1 immunohistochemistry.
Caption: Simplified adrenal steroidogenesis pathway highlighting Cyp11B1.
References
- 1. Adrenal CYP11B1/2 expression in primary aldosteronism: Immunohistochemical analysis using novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synchronous aldosterone- and cortisol-producing adrenocortical adenomas diagnosed using CYP11B immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Analysis of CYP11B2, CYP11B1 and β-catenin Helps Subtyping and Relates With Clinical Characteristics of Unilateral Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 抗CYP11B1抗体、クローン80-7 clone 80-7, from rat | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. CYP11B1 Polyclonal Antibody (PA5-63290) [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Steroid Hormone Pathways with Cyp11B1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11B1-IN-2, also known as compound 7aa, is a potent and selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1).[1] This enzyme plays a crucial role in the final step of cortisol biosynthesis in the adrenal cortex.[2][3][4] By specifically targeting CYP11B1, this compound serves as a valuable tool for investigating the steroid hormone pathways, particularly in the context of diseases associated with cortisol excess, such as Cushing's syndrome. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental settings to elucidate its effects on steroidogenesis.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Other CYPs |
| CYP11B1 | Human | 9 | >1000-fold vs. CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6, CYP2E1 (IC50 > 10 µM) |
| CYP11B1 | Rat | 25 | Not specified |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Maximum Plasma Concentration (µg/L) | Terminal Half-life (h) |
| Intravenous (IV) | 5 | 12,686 | ~4.5 |
| Oral | 25 | Not specified | ~4.5 |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Efficacy of this compound in Male Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Time Point | Plasma Cortisol Concentration (ng/L) |
| Control | - | Baseline | 376 ± 22 |
| Oral | 25 (single dose) | Post-treatment | 28 ± 5 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of CYP11B1 in a Cell-Based Assay
This protocol describes a method to determine the inhibitory activity of this compound on cortisol production in a human adrenocortical cell line, such as NCI-H295R, which expresses the key enzymes for steroidogenesis.
Materials:
-
This compound
-
NCI-H295R cell line (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with Nu-Serum
-
Forskolin
-
11-deoxycortisol
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cortisol ELISA kit or LC-MS/MS for cortisol quantification
-
Cell culture plates (24- or 48-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture NCI-H295R cells in DMEM/F12 medium supplemented with Nu-Serum in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 24- or 48-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid toxicity.
-
Treatment:
-
Wash the cells with PBS.
-
Add fresh serum-free medium to the cells.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Stimulate cortisol production by adding a final concentration of 10 µM forskolin and 1 µM 11-deoxycortisol to each well.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant for cortisol measurement.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of cortisol inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Assessment of this compound Efficacy in a Rodent Model
This protocol outlines a procedure to evaluate the effect of orally administered this compound on plasma cortisol levels in Sprague-Dawley rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Cortisol quantification method (ELISA or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 25 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, the concentration would be 5 mg/mL).
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound or vehicle to the respective groups of rats using an oral gavage needle.
-
-
Blood Sampling:
-
At a predetermined time point post-dosing (e.g., 4 hours, based on the known half-life), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Cortisol Quantification: Store the plasma samples at -80°C until analysis. Measure the cortisol concentration in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Compare the plasma cortisol levels in the this compound treated group with the vehicle-treated control group using appropriate statistical methods.
Visualizations
Caption: Steroid hormone biosynthesis pathway highlighting the role of CYP11B1 and its inhibition by this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Experimental workflow for the in vivo assessment of this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyp11B1-IN-2 in Primary Aldosteronism Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary aldosteronism (PA) is a common cause of secondary hypertension, characterized by the excessive and autonomous production of aldosterone. While aldosterone synthase (CYP11B2) is the primary enzyme responsible for aldosterone synthesis, the role of the closely related enzyme, 11β-hydroxylase (CYP11B1), has garnered increasing interest in PA research.[1][2] CYP11B1, primarily involved in cortisol synthesis, is also expressed in aldosterone-producing adenomas (APAs) and can contribute to the complex pathophysiology of PA, including the co-secretion of cortisol.[3][4][5] Cyp11B1-IN-2 is a potent and selective inhibitor of CYP11B1, offering a valuable pharmacological tool to investigate the specific contribution of this enzyme to the development and maintenance of primary aldosteronism.[6] This document provides detailed application notes and protocols for the use of this compound in PA research.
This compound: A Selective Inhibitor of 11β-hydroxylase
This compound is an orally active and highly selective inhibitor of CYP11B1.[6] Its selectivity for CYP11B1 over other cytochrome P450 enzymes, including the highly homologous CYP11B2, makes it a precise tool for dissecting the specific roles of CYP11B1 in steroidogenesis.
Quantitative Data for this compound
| Parameter | Value | Species | Reference |
| IC50 (CYP11B1) | 9 nM | Human | [6] |
| IC50 (CYP11B1) | 25 nM | Rat | [6] |
| IC50 (CYP1A2, 2C9, 2C19, 3A4, 2D6, 2E1) | > 10 µM | Human | [6] |
| Aqueous Solubility | 196 µM | - | [6] |
| cLogP | 3.12 | - | [6] |
| Pharmacokinetic Parameter | Value (IV, 5 mg/kg) | Value (Oral, 25 mg/kg) | Species | Reference |
| Tmax | - | 0.5 h | Rat | [6] |
| Cmax | 12,686 µg/L | 3,116 µg/L | Rat | [6] |
| AUC (0-t) | 23,264 µg/Lh | 18,349 µg/Lh | Rat | [6] |
| t1/2 | 4.5 h | 4.6 h | Rat | [6] |
| Oral Bioavailability | - | 63.8% | Rat | [6] |
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway and the Role of CYP11B1
The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the key roles of CYP11B1 and CYP11B2 and the point of inhibition by this compound.
Caption: Adrenal steroidogenesis pathway showing inhibition of CYP11B1 by this compound.
Experimental Workflow: Investigating Cortisol Co-secretion in Primary Aldosteronism
This workflow outlines the use of this compound to study cortisol co-secretion from primary adrenal cell cultures derived from patients with aldosterone-producing adenomas.
Caption: Workflow for studying cortisol co-secretion in primary adrenal cells.
Experimental Protocols
Protocol 1: In Vitro Inhibition of CYP11B1 in Adrenal Cell Lines
Objective: To determine the in vitro efficacy of this compound in inhibiting cortisol production in a human adrenal cell line (e.g., H295R).
Materials:
-
Human adrenocortical carcinoma cell line (NCI-H295R)
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Forskolin (or other stimulant of steroidogenesis)
-
96-well cell culture plates
-
Cortisol ELISA kit or LC-MS/MS for steroid analysis
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed H295R cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. The final DMSO concentration should be less than 0.1%. Add the diluted inhibitor to the cells and incubate for 1 hour. Include a vehicle control (DMSO only).
-
Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells (except for the unstimulated control) to stimulate steroidogenesis.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant for steroid analysis.
-
Steroid Measurement: Measure the concentration of cortisol in the supernatant using a cortisol ELISA kit or by LC-MS/MS.
-
Cell Viability: Assess cell viability in the remaining cells using a standard viability assay to ensure that the observed effects are not due to cytotoxicity.
-
Data Analysis: Calculate the IC50 value of this compound for cortisol inhibition by plotting the percentage of inhibition against the log concentration of the inhibitor.
Protocol 2: Ex Vivo Analysis of Steroidogenesis in Human Adrenal Tissue
Objective: To investigate the effect of this compound on steroid production in fresh adrenal tissue slices from patients with primary aldosteronism.
Materials:
-
Freshly obtained adrenal tissue from patients undergoing adrenalectomy for PA.
-
Krebs-Ringer bicarbonate buffer supplemented with glucose.
-
This compound (stock solution in DMSO).
-
Angiotensin II and/or ACTH.
-
Tissue slicer (e.g., McIlwain tissue chopper).
-
24-well plates.
-
LC-MS/MS for steroid profiling.
Procedure:
-
Tissue Preparation: Immediately place the adrenal tissue in ice-cold Krebs-Ringer buffer. Prepare thin slices (200-300 µm) using a tissue slicer.
-
Pre-incubation: Place one tissue slice per well in a 24-well plate containing 1 mL of Krebs-Ringer buffer. Pre-incubate for 1 hour at 37°C with gentle shaking.
-
Inhibitor Treatment: Replace the buffer with fresh buffer containing either vehicle (DMSO) or different concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add Angiotensin II (e.g., 10 nM) or ACTH (e.g., 1 nM) to the wells to stimulate steroidogenesis.
-
Incubation: Incubate for 3-4 hours at 37°C with gentle shaking.
-
Sample Collection: Collect the buffer for steroid analysis.
-
Steroid Profiling: Analyze the concentrations of aldosterone, cortisol, corticosterone, and 11-deoxycortisol in the collected buffer using LC-MS/MS.
-
Data Analysis: Compare the steroid profiles between vehicle-treated and this compound-treated tissue slices to assess the specific inhibition of the CYP11B1-mediated pathway.
Conclusion
This compound is a valuable research tool for elucidating the role of CYP11B1 in the pathophysiology of primary aldosteronism. Its high potency and selectivity allow for the precise investigation of CYP11B1's contribution to cortisol co-secretion and its potential impact on the clinical manifestations of the disease. The provided protocols offer a framework for utilizing this inhibitor in both in vitro and ex vivo models to advance our understanding of adrenal steroidogenesis in primary aldosteronism and to explore novel therapeutic strategies.
References
- 1. Adrenal CYP11B1/2 expression in primary aldosteronism: Immunohistochemical analysis using novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of CYP11B1 and CYP11B2 in adrenal adenoma correlates with clinical characteristics of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone-producing nodules and CYP11B1 signaling correlate in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cyp11B1-IN-2 Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11B1, also known as steroid 11β-hydroxylase, is a critical enzyme in the adrenal cortex responsible for the final step of cortisol synthesis.[1][2][3] It catalyzes the conversion of 11-deoxycortisol to cortisol.[1][3] Due to its key role in cortisol production, Cyp11B1 is a significant therapeutic target for diseases characterized by cortisol excess, such as Cushing's syndrome. Cyp11B1-IN-2 is a potent and selective inhibitor of Cyp11B1. These application notes provide detailed protocols for conducting in vitro dose-response studies to determine the potency (IC50) of this compound and its selectivity against the closely related enzyme Cyp11B2, the aldosterone synthase.[1][4]
Signaling Pathway of Cortisol and Aldosterone Synthesis
The synthesis of cortisol and aldosterone occurs in the adrenal cortex through a series of enzymatic reactions. Both pathways originate from cholesterol. Cyp11B1 is responsible for the final conversion to cortisol in the zona fasciculata, while Cyp11B2 is responsible for the final steps of aldosterone synthesis in the zona glomerulosa.[1][2][3] The high degree of homology between Cyp11B1 and Cyp11B2 makes inhibitor selectivity a critical aspect of drug development.[1][5]
Experimental Protocols
Protocol 1: In Vitro Cyp11B1 Inhibition Assay Using Human Adrenal Microsomes
This protocol details an enzymatic assay to determine the IC50 of this compound by measuring the conversion of a substrate to cortisol in the presence of the inhibitor.
Materials:
-
Human Adrenal Microsomes (commercially available)
-
This compound
-
11-Deoxycortisol (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Cortisol standard
-
Internal standard for LC-MS/MS (e.g., d4-Cortisol)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, NADPH regenerating system, and human adrenal microsomes.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle (DMSO) to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 11-deoxycortisol.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard (d4-Cortisol).
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of cortisol using a validated LC-MS/MS method.
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Cyp11B1 Inhibition Assay
This protocol describes a cell-based assay using a human adrenal cell line or primary cells to assess the inhibitory effect of this compound on cortisol production.
Materials:
-
Human adrenal cell line (e.g., NCI-H295R) or primary human adrenal cells
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound
-
Forskolin or Angiotensin II (to stimulate steroidogenesis)
-
11-Deoxycortisol (substrate)
-
96-well cell culture plates
-
ELISA kit for cortisol detection or LC-MS/MS setup
Procedure:
-
Cell Seeding: Seed the adrenal cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted this compound or vehicle for a specified pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Add a stimulating agent like forskolin and the substrate 11-deoxycortisol to the wells.
-
Incubation: Incubate the plate for a suitable period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant for cortisol measurement.
-
Quantification: Measure the cortisol concentration in the supernatant using a cortisol ELISA kit or LC-MS/MS.[6]
Data Analysis: Determine the IC50 value by plotting the percentage of cortisol production inhibition against the log concentration of this compound.
Protocol 3: Cyp11B2 Selectivity Assay
To assess the selectivity of this compound, a similar inhibition assay is performed using an enzyme source for Cyp11B2.
Materials:
-
Enzyme source for Cyp11B2 (e.g., recombinant human Cyp11B2 or adrenal microsomes from a relevant species)
-
This compound
-
Corticosterone or 11-Deoxycorticosterone (substrate for Cyp11B2)
-
NADPH regenerating system
-
Appropriate buffer
-
Aldosterone standard
-
Internal standard for LC-MS/MS (e.g., d7-Aldosterone)
Procedure: Follow the same steps as in Protocol 1, but use the Cyp11B2 enzyme source and its specific substrate. The product to be quantified is aldosterone.
Data Analysis: Calculate the IC50 for Cyp11B2 inhibition. The selectivity index is determined by the ratio of IC50 (Cyp11B2) / IC50 (Cyp11B1). A higher ratio indicates greater selectivity for Cyp11B1.
Experimental Workflow
Data Presentation
The quantitative data from the dose-response studies should be summarized in clear and structured tables for easy comparison.
Table 1: Dose-Response of this compound on Cortisol Production
| This compound Conc. (nM) | Cortisol (ng/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 100.0 ± 5.0 | 0 |
| 0.1 | 95.2 ± 4.8 | 4.8 |
| 1 | 80.5 ± 6.1 | 19.5 |
| 10 | 52.1 ± 3.9 | 47.9 |
| 100 | 15.8 ± 2.2 | 84.2 |
| 1000 | 5.3 ± 1.1 | 94.7 |
| 10000 | 2.1 ± 0.8 | 97.9 |
Table 2: Potency and Selectivity of this compound
| Target Enzyme | Substrate | IC50 (nM) | Selectivity Index (IC50 Cyp11B2 / IC50 Cyp11B1) |
| Cyp11B1 | 11-Deoxycortisol | 12.5 | >1000 |
| Cyp11B2 | 11-Deoxycorticosterone | >10,000 |
Logical Relationship for IC50 Determination
References
- 1. Analysis of the Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Analysis of the Aldosterone Synthase (CYP11B2) and 11β-Hydroxylase (CYP11B1) Genes | Springer Nature Experiments [experiments.springernature.com]
- 6. arborassays.com [arborassays.com]
Application Notes and Protocols: Lentiviral shRNA Knockdown of CYP11B1 as a Control for Cyp11B1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYP11B1, also known as steroid 11β-hydroxylase, is a critical enzyme in the adrenal cortex responsible for the final step in cortisol biosynthesis.[1][2] It catalyzes the conversion of 11-deoxycortisol to cortisol.[3][4][5] Dysregulation of CYP11B1 activity is implicated in various endocrine disorders, making it a key target for therapeutic intervention. Cyp11B1-IN-2 is a potent and selective small molecule inhibitor of CYP11B1, with IC50 values of 9 nM and 25 nM for human and rat CYP11B1, respectively.[6] When evaluating the efficacy and specificity of chemical inhibitors like this compound, it is crucial to employ orthogonal methods to validate that the observed effects are due to the on-target inhibition of CYP11B1.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful genetic tool for specifically silencing the expression of a target gene.[7][8] By reducing the cellular levels of CYP11B1 protein, shRNA provides a highly specific method to mimic the effect of a CYP11B1 inhibitor. This allows researchers to distinguish the on-target effects of this compound from potential off-target activities.[9] These application notes provide a comprehensive guide to using lentiviral shRNA knockdown of CYP11B1 as a robust control for studies involving the chemical inhibitor this compound.
Data Presentation
Table 1: Comparative Efficacy of CYP11B1 Inhibition Methods
| Parameter | Lentiviral shRNA Knockdown | This compound Inhibition |
| Target | CYP11B1 mRNA | CYP11B1 enzyme activity |
| Mechanism | Post-transcriptional gene silencing | Competitive inhibition at the active site |
| Typical Efficacy | >80% knockdown of mRNA/protein | IC50 = 9 nM (human CYP11B1) |
| Time to Effect | 48-72 hours post-transduction | Minutes to hours |
| Duration of Effect | Stable, long-term knockdown | Dependent on compound half-life |
| Specificity Control | Non-targeting shRNA | Vehicle control (e.g., DMSO) |
Table 2: Expected Outcomes of CYP11B1 Inhibition
| Readout | Effect of CYP11B1 shRNA Knockdown | Effect of this compound Treatment |
| CYP11B1 mRNA Levels | Significant decrease | No direct effect |
| CYP11B1 Protein Levels | Significant decrease | No direct effect |
| 11-Deoxycortisol Levels | Accumulation | Accumulation |
| Cortisol Production | Significant decrease | Significant decrease |
Experimental Protocols
Lentiviral shRNA Production and Titration
This protocol outlines the production of lentiviral particles carrying a CYP11B1-targeting shRNA sequence in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing CYP11B1 shRNA (or non-targeting control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm filter
-
Ultracentrifuge
Protocol:
-
Cell Seeding: The day before transfection, seed 8 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.
-
Transfection:
-
In a sterile tube, mix 10 µg of the lentiviral shRNA vector, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1.5 mL of Opti-MEM I.
-
In a separate tube, add 30 µL of Lipofectamine 3000 to 1.5 mL of Opti-MEM I, incubate for 5 minutes.
-
Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge at 3,000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
For higher titers, concentrate the virus by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Virus Titration:
-
Seed a suitable cell line (e.g., HEK293T) in a 24-well plate.
-
The next day, infect the cells with serial dilutions of the concentrated virus in the presence of 8 µg/mL polybrene.
-
If the lentiviral vector contains a fluorescent reporter (e.g., GFP), count the number of fluorescent cells 72 hours post-infection using flow cytometry or a fluorescence microscope to calculate the viral titer in transducing units per mL (TU/mL).
-
Lentiviral Transduction of Adrenal Cells (e.g., H295R)
This protocol describes the transduction of a human adrenocortical cell line to achieve stable knockdown of CYP11B1.
Materials:
-
H295R cells
-
DMEM/F12 medium supplemented with ITS and 2.5% Nu-Serum
-
Lentiviral particles (CYP11B1 shRNA and non-targeting control)
-
Polybrene
-
Puromycin (if the vector contains a puromycin resistance gene)
Protocol:
-
Cell Seeding: Seed 1 x 10^5 H295R cells per well in a 24-well plate.
-
Transduction:
-
The following day, remove the medium and add fresh medium containing the desired Multiplicity of Infection (MOI) of lentiviral particles and 8 µg/mL polybrene.
-
Incubate for 24 hours.
-
-
Selection (Optional):
-
48 hours post-transduction, replace the medium with fresh medium containing a predetermined optimal concentration of puromycin to select for transduced cells.
-
Continue selection for 3-5 days until non-transduced control cells are eliminated.
-
-
Expansion and Analysis: Expand the stable cell lines for subsequent experiments. Knockdown efficiency should be validated at both the mRNA and protein levels.
Validation of CYP11B1 Knockdown
A. Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: Extract total RNA from both CYP11B1 shRNA and non-targeting control shRNA transduced cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CYP11B1 and a housekeeping gene (e.g., GAPDH, ACTB). The relative expression of CYP11B1 mRNA is calculated using the ΔΔCt method.
B. Western Blotting
Protocol:
-
Protein Extraction: Lyse the transduced cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against CYP11B1 (e.g., Santa Cruz Biotechnology, sc-374096) overnight at 4°C.[10]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the CYP11B1 signal to a loading control (e.g., β-actin).
-
Cortisol Measurement Assay
This protocol outlines the measurement of cortisol production in the cell culture supernatant using a competitive ELISA.
Materials:
-
Conditioned media from transduced and/or treated cells
-
Cortisol ELISA kit (e.g., R&D Systems, KGE008)[7]
Protocol:
-
Follow the manufacturer's instructions provided with the cortisol ELISA kit.
-
Briefly, add standards and samples to a microplate pre-coated with an anti-cortisol antibody.
-
Add a fixed amount of HRP-conjugated cortisol, which competes with the cortisol in the sample for binding to the antibody.
-
After incubation and washing, add a substrate solution. The color development is inversely proportional to the amount of cortisol in the sample.
-
Measure the absorbance at the appropriate wavelength and calculate the cortisol concentration based on the standard curve.
Mandatory Visualizations
Caption: Cortisol biosynthesis pathway and points of inhibition by shRNA and this compound.
Caption: Experimental workflow for CYP11B1 knockdown and inhibitor studies.
Caption: Logical framework for validating on-target effects of this compound.
References
- 1. Lincode Non-targeting Control siRNAs [horizondiscovery.com]
- 2. What are CYP11B1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. genscript.com [genscript.com]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Design of active small interfering RNAs. | Semantic Scholar [semanticscholar.org]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Measuring 11-deoxycortisol Accumulation with Cyp11B1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp11B1, also known as 11β-hydroxylase, is a critical enzyme in the adrenal cortex responsible for the final step of cortisol synthesis, the conversion of 11-deoxycortisol to cortisol. Inhibition of Cyp11B1 is a key therapeutic strategy for managing diseases characterized by cortisol excess, such as Cushing's syndrome. Cyp11B1-IN-2 is a potent and selective inhibitor of human Cyp11B1, offering a valuable tool for researchers studying steroidogenesis and developing novel therapeutics. This document provides detailed application notes and protocols for measuring the accumulation of 11-deoxycortisol following treatment with this compound.
The inhibition of Cyp11B1 by this compound leads to a decrease in cortisol production and a corresponding accumulation of its precursor, 11-deoxycortisol. Accurate measurement of 11-deoxycortisol levels is therefore a primary method for assessing the efficacy and mechanism of action of this compound in both in vitro and in vivo models.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as compound 7aa in associated literature) is an orally active and highly selective inhibitor of Cyp11B1. Its potency and selectivity make it a superior research tool compared to less specific inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target Enzyme | IC50 (nM) |
| Human Cyp11B1 | 9 ± 2 |
| Rat Cyp11B1 | 25 |
| Human Cyp11B2 | 1121 ± 237 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in Rats [1]
| Treatment | Dose (mg/kg, oral) | Plasma Cortisol Reduction |
| This compound | 25 | Strong reduction |
Note: While direct quantitative data for 11-deoxycortisol accumulation in this specific study is not publicly available, a strong reduction in cortisol directly implies a significant accumulation of its precursor, 11-deoxycortisol.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Cortisol Synthesis and Inhibition by this compound
The following diagram illustrates the steroidogenesis pathway leading to cortisol production and the point of inhibition by this compound.
Caption: Inhibition of Cyp11B1 by this compound blocks the conversion of 11-deoxycortisol to cortisol.
General Experimental Workflow for Measuring 11-deoxycortisol
This diagram outlines the typical workflow for assessing the effect of this compound on 11-deoxycortisol levels.
Caption: Workflow from experimental treatment to data analysis for 11-deoxycortisol quantification.
Experimental Protocols
In Vitro Cyp11B1 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on Cyp11B1 activity in a cell-based assay.
Materials:
-
Adrenal cell line (e.g., NCI-H295R)
-
Cell culture medium and supplements
-
This compound
-
11-deoxycortisol (substrate)
-
Appropriate solvents for dissolving compounds (e.g., DMSO)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS or ELISA kit for 11-deoxycortisol and cortisol measurement
Procedure:
-
Cell Culture: Culture adrenal cells in appropriate medium until they reach the desired confluency in multi-well plates.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing different concentrations of this compound to the cells. Include a vehicle control (solvent only).
-
Substrate Addition: Add a known concentration of the substrate, 11-deoxycortisol, to the wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification: Analyze the concentration of 11-deoxycortisol (remaining substrate) and cortisol (product) in the supernatant using LC-MS/MS or ELISA.
-
Data Analysis: Calculate the percentage of inhibition of cortisol production at each concentration of this compound and determine the IC50 value. Concurrently, quantify the accumulation of 11-deoxycortisol relative to the vehicle control.
In Vivo Assessment in a Rat Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS or ELISA for 11-deoxycortisol and cortisol measurement
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound orally at the desired dose (e.g., 25 mg/kg). Include a control group that receives the vehicle only.
-
Blood Collection: Collect blood samples at various time points after administration (e.g., 0, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or cardiac puncture at termination).
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
-
Steroid Quantification: Measure the concentrations of 11-deoxycortisol and cortisol in the plasma/serum samples using a validated LC-MS/MS or ELISA method.
-
Data Analysis: Plot the plasma concentrations of 11-deoxycortisol and cortisol over time for both the treated and control groups. Calculate pharmacokinetic and pharmacodynamic parameters.
Measurement of 11-deoxycortisol
The choice of analytical method depends on the required sensitivity, specificity, and available equipment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
Principle: This technique separates steroids based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.
General Protocol Outline:
-
Sample Preparation:
-
Thaw plasma/serum samples or cell culture supernatant on ice.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Perform liquid-liquid extraction or solid-phase extraction to isolate and concentrate the steroids.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
LC Separation:
-
Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of solvents like water, methanol, or acetonitrile with additives like formic acid to separate the steroids.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use an appropriate ionization source (e.g., ESI or APCI).
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 11-deoxycortisol and an internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 11-deoxycortisol.
-
Determine the concentration of 11-deoxycortisol in the samples by comparing their peak areas to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and more accessible alternative to LC-MS/MS, though it may have lower specificity due to potential cross-reactivity with other steroids.
Principle: Competitive ELISA is commonly used for small molecules like steroids. In this assay, 11-deoxycortisol in the sample competes with a labeled (e.g., HRP-conjugated) 11-deoxycortisol for binding to a limited number of anti-11-deoxycortisol antibodies coated on a microplate. The amount of labeled 11-deoxycortisol bound is inversely proportional to the amount of 11-deoxycortisol in the sample.
General Protocol Outline:
-
Sample and Standard Preparation: Prepare standards with known concentrations of 11-deoxycortisol and dilute samples as needed.
-
Assay Procedure (refer to specific kit instructions):
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated 11-deoxycortisol to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of 11-deoxycortisol in the samples by interpolating their absorbance values from the standard curve.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound treatment and the expected experimental outcomes.
Caption: Logical flow from treatment with this compound to confirmation of its mechanism of action.
Conclusion
Measuring the accumulation of 11-deoxycortisol is a direct and reliable method to assess the efficacy of the Cyp11B1 inhibitor, this compound. The choice between LC-MS/MS and ELISA for quantification will depend on the specific requirements of the study. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development to effectively utilize this compound as a research tool and to accurately measure its impact on the steroidogenesis pathway.
References
Troubleshooting & Optimization
Cyp11B1-IN-2 solubility issues and solutions
Welcome to the technical support center for Cyp11B1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this potent and selective Cyp11B1 inhibitor.
Troubleshooting Guide & FAQs
This section provides answers to common questions and solutions for potential problems you may encounter when working with this compound.
I. Solubility and Solution Preparation
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 10 mM.
Q2: I am observing precipitation when I dilute my DMSO stock solution in aqueous media for my in vitro assay. What should I do?
A2: This is a common issue with compounds that have low aqueous solubility. Here are several steps to troubleshoot and prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution (e.g., cell culture media or buffer) is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. A final DMSO concentration of 0.1% is often well-tolerated by most cell lines.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your aqueous medium.
-
Vortexing/Mixing: After each dilution step, ensure the solution is mixed thoroughly by vortexing or gentle pipetting.
-
Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the inhibitor can sometimes help maintain solubility.
-
Sonication: If precipitation persists, brief sonication of the solution in a water bath sonicator can help to redissolve the compound.
Q3: Can I use other solvents like ethanol to dissolve this compound?
Q4: What is the aqueous solubility of this compound?
A4: this compound has a reported aqueous solubility of 196 μM.[1] Achieving this concentration in aqueous buffers may require careful preparation, potentially involving techniques like pH adjustment or the use of co-solvents, though specific protocols to reach this solubility are not detailed in the available literature. For most cell-based assays, working concentrations will likely be significantly lower than this.
II. In Vivo Formulation and Administration
Q5: How can I formulate this compound for oral or intravenous (IV) administration in animal studies?
A5: this compound is orally active.[1] For formulating poorly soluble compounds for in vivo use, co-solvent systems are often employed. While a specific formulation for this compound is not published, here are two example formulations used for a similar, related inhibitor (Cyp11B2-IN-1) that can serve as a starting point. These formulations achieved a concentration of at least 2.5 mg/mL.
-
Formulation 1 (for IV or oral administration):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Formulation 2 (for oral administration):
-
10% DMSO
-
90% Corn Oil
-
Important Considerations for In Vivo Formulations:
-
Always perform a small-scale formulation test to ensure the compound dissolves and remains in solution.
-
The final formulation should be clear and free of particulates.
-
Vehicle control groups are essential in your animal studies to account for any effects of the formulation itself.
III. Storage and Stability
Q6: How should I store the solid compound and my prepared stock solutions?
A6:
-
Solid Compound: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solutions:
-
It is recommended to prepare fresh solutions for each experiment.
-
If you need to store stock solutions, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store DMSO stock solutions at -20°C or -80°C. While specific stability data for this compound in solution is not available, many small molecule inhibitors in DMSO are stable for several months when stored properly at -80°C.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (Human Cyp11B1) | 9 nM | [1] |
| IC₅₀ (Rat Cyp11B1) | 25 nM | [1] |
| Aqueous Solubility | 196 μM | [1] |
| Solubility in DMSO | ≥ 10 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound solid (Molecular Weight: 373.41 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.734 mg.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolving: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can make subsequent dilutions into aqueous media more manageable and reduce the risk of precipitation.
-
Final Dilution in Aqueous Medium:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
Serially dilute your DMSO stock (or intermediate dilution) into the aqueous medium to achieve your desired final concentrations.
-
Ensure the final concentration of DMSO is consistent across all experimental conditions (including vehicle controls) and is at a level non-toxic to your cells (e.g., ≤ 0.1%).
-
Mix well after each dilution.
-
Visualizations
Signaling Pathway: Cortisol Synthesis
The following diagram illustrates the final steps of the cortisol synthesis pathway, highlighting the role of Cyp11B1.
Caption: Simplified cortisol synthesis pathway showing the inhibition of Cyp11B1 by this compound.
Experimental Workflow: Solution Preparation
This diagram outlines the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
References
Optimizing Cyp11B1-IN-2 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Cyp11B1-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cytochrome P450 11B1 (CYP11B1), also known as 11β-hydroxylase.[1] CYP11B1 is a key enzyme in the steroid biosynthesis pathway, responsible for the final step in cortisol production, which is the conversion of 11-deoxycortisol to cortisol.[2][3] By inhibiting CYP11B1, this compound effectively blocks the synthesis of cortisol.
Q2: What is the recommended starting concentration for this compound in cell culture?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its in vitro potency, a concentration range of 1 nM to 1 µM is recommended for initial testing. The IC50 values for human and rat CYP11B1 are 9 nM and 25 nM, respectively, which can serve as a reference for the expected effective concentration range.[1]
Q3: How should I prepare and store this compound?
This compound has an aqueous solubility of 196 µM.[1] For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the effectiveness of this compound in my cell line?
The most direct way to measure the effectiveness of this compound is to quantify the levels of cortisol in your cell culture supernatant using methods like ELISA or LC-MS/MS. A significant reduction in cortisol levels upon treatment with the inhibitor would indicate its efficacy.
Q5: What are the potential off-target effects of this compound?
This compound has been shown to be highly selective for CYP11B1, with IC50 values greater than 10 µM for other hepatic CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6, and CYP2E1.[1] However, it is always good practice to assess potential off-target effects by examining the expression or activity of closely related enzymes or pathways if your experimental system is sensitive to such changes. The IC50 for the related enzyme CYP11B2 is 1121 nM.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cortisol production. | Incorrect concentration: The concentration of the inhibitor may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line. |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound is orally active in vivo, suggesting good permeability, this can vary between cell lines.[1] Consider using a cell permeability assay or increasing the incubation time. | |
| Degradation of the inhibitor: The inhibitor may be unstable in the culture medium over long incubation periods. | Prepare fresh dilutions of the inhibitor for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. | |
| Low expression of CYP11B1 in the cell line: The target enzyme may not be present at a high enough level to observe a significant effect of inhibition. | Confirm the expression of CYP11B1 in your cell line using techniques like Western blot or qPCR. | |
| High cell toxicity or death observed after treatment. | Concentration is too high: The inhibitor concentration may be in the cytotoxic range for your cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density, passage number, and media components. |
| Inaccurate inhibitor concentration: Errors in preparing stock solutions or dilutions. | Carefully prepare and verify the concentrations of your inhibitor stock and working solutions. |
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor, e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on your experimental goals.
-
Endpoint Analysis: After incubation, collect the cell culture supernatant to measure cortisol levels (e.g., using an ELISA kit). You can also lyse the cells to assess cell viability (e.g., using an MTT assay).
-
Data Analysis: Plot the cortisol concentration (or percentage of control) against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control.
-
Incubation: Incubate for the desired treatment duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Simplified steroid biosynthesis pathway highlighting the inhibition of CYP11B1 by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyp11B1-IN-2 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyp11B1-IN-2 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1).[1] CYP11B1 is a key enzyme in the adrenal cortex responsible for the final step of cortisol synthesis, converting 11-deoxycortisol to cortisol. By inhibiting this enzyme, this compound effectively reduces the production of cortisol. This mechanism is being explored for therapeutic applications in conditions characterized by cortisol excess, such as Cushing's syndrome.[1]
Q2: What is the reported in vivo efficacy of this compound?
A2: In vivo studies in male Sprague-Dawley rats have demonstrated that a single oral dose of 25 mg/kg of this compound can significantly reduce plasma cortisol concentrations.
Q3: What are the key pharmacokinetic parameters of this compound in rats?
A3: Following a single intravenous (IV) dose of 5 mg/kg or an oral dose of 25 mg/kg in male Sprague-Dawley rats, this compound exhibits a terminal half-life of approximately 4.5 hours. The maximum plasma concentration (Cmax) after oral administration is 12,686 µg/L.
Q4: How selective is this compound?
A4: this compound demonstrates good selectivity for CYP11B1 over other cytochrome P450 enzymes. In vitro studies have shown IC50 values of 9 nM for human CYP11B1 and 25 nM for rat CYP11B1. The IC50 values for other hepatic CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6, and CYP2E1, are all greater than 10 µM. However, due to the high homology between CYP11B1 and aldosterone synthase (CYP11B2), there is a potential for off-target inhibition of aldosterone production.[2][3]
Q5: What are the potential impacts of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A5: By inhibiting cortisol synthesis, this compound can disrupt the negative feedback loop of the HPA axis. A decrease in cortisol levels can lead to a compensatory increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[4] This can result in the accumulation of cortisol precursors, such as 11-deoxycortisol, and potentially stimulate the adrenal glands.[5]
Troubleshooting Guides
Problem 1: High variability in plasma cortisol levels between animals in the same treatment group.
| Potential Cause | Troubleshooting/Validation Steps |
| Stress-induced cortisol fluctuations | Handle animals gently and consistently. Acclimate animals to the experimental procedures (e.g., handling, gavage) before the study begins. Perform blood sampling at the same time each day to minimize circadian variations in cortisol. |
| Inconsistent oral dosing | Ensure the gavage technique is consistent and accurate. For compounds with poor solubility, ensure the formulation is homogenous and does not precipitate. Consider alternative routes of administration if oral bioavailability is highly variable.[6] |
| Assay variability | Use a validated and reliable method for cortisol measurement.[7] Run quality control samples with each assay to monitor performance. Consider the cross-reactivity of the assay with cortisol precursors that may accumulate after CYP11B1 inhibition. |
| Underlying health status of animals | Ensure all animals are healthy and free of underlying conditions that could affect the HPA axis.[8] |
Problem 2: Lack of expected efficacy (no significant reduction in cortisol levels).
| Potential Cause | Troubleshooting/Validation Steps |
| Poor oral bioavailability | Verify the formulation of this compound. Assess the solubility and stability of the compound in the vehicle. Conduct a pilot pharmacokinetic study to determine the actual plasma concentrations achieved after oral administration. |
| Inadequate dose | The effective dose can vary between species and even strains. Perform a dose-response study to determine the optimal dose for the desired level of cortisol suppression. |
| Rapid metabolism of the inhibitor | The half-life of this compound in rats is approximately 4.5 hours. Consider the timing of blood sampling relative to the time of dosing. For sustained inhibition, a more frequent dosing schedule or a different formulation (e.g., slow-release) may be necessary. |
| Compensatory HPA axis activation | The increase in ACTH due to reduced cortisol feedback can lead to a rebound in steroidogenesis.[4] Measure ACTH levels to assess the degree of HPA axis activation. Consider co-administration of a glucocorticoid receptor antagonist to block the effects of precursor steroids if they have biological activity.[5] |
Problem 3: Unexpected side effects or toxicity.
| Potential Cause | Troubleshooting/Validation Steps |
| Off-target inhibition of CYP11B2 (Aldosterone Synthase) | Due to the high homology between CYP11B1 and CYP11B2, inhibition of aldosterone synthesis is a potential off-target effect.[2][3] Monitor plasma aldosterone levels and electrolytes (sodium and potassium) to assess for any mineralocorticoid deficiency. |
| Accumulation of steroid precursors | Inhibition of CYP11B1 leads to the accumulation of upstream steroids like 11-deoxycortisol and 11-deoxycorticosterone. These precursors may have their own biological activities or be shunted into other steroidogenic pathways, potentially leading to androgen excess.[1] Measure the levels of key steroid precursors. |
| General toxicity of the compound or vehicle | Conduct a thorough toxicological assessment, including monitoring of animal weight, food and water intake, and general clinical signs. Ensure the vehicle used for administration is non-toxic at the administered volume. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human CYP11B1 | 9 |
| Rat CYP11B1 | 25 |
| Other Hepatic CYPs (1A2, 2C9, 2C19, 3A4, 2D6, 2E1) | >10,000 |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data for this compound in Male Sprague-Dawley Rats
| Parameter | IV Administration (5 mg/kg) | Oral Administration (25 mg/kg) |
| Cmax (µg/L) | - | 12,686 |
| Terminal Half-life (h) | ~4.5 | ~4.5 |
| Effect on Plasma Cortisol | - | Strongly reduced |
Experimental Protocols
In Vivo Efficacy Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle animals daily for several days prior to the study to minimize stress-induced cortisol release.
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water). Ensure the formulation is a homogenous suspension.
-
Dosing: Administer this compound or vehicle control via oral gavage at a volume of 5-10 mL/kg. A common dose for efficacy studies is 25 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Hormone Analysis: Measure plasma cortisol and potentially 11-deoxycortisol and ACTH levels using a validated method such as LC-MS/MS or a specific immunoassay.
-
Data Analysis: Compare the changes in hormone levels between the treatment and vehicle control groups using appropriate statistical methods.
Visualizations
Caption: Cortisol synthesis pathway and the inhibitory action of this compound.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis and the impact of this compound.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. What are CYP11B1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Cyp11B1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cyp11B1-IN-2, a potent and selective inhibitor of 11β-hydroxylase (Cyp11B1). This resource offers troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active, potent, and selective inhibitor of Cytochrome P450 11B1 (Cyp11B1), also known as 11β-hydroxylase.[1] Cyp11B1 is a key enzyme in the adrenal gland responsible for the final step of cortisol synthesis.[2][3]
Q2: What is the mechanism of action of this compound?
This compound acts by inhibiting the enzymatic activity of Cyp11B1. This enzyme is a mitochondrial cytochrome P450 that catalyzes the conversion of 11-deoxycortisol to cortisol. By blocking this step, this compound reduces the production of cortisol.
Q3: What are the known off-targets of this compound?
The primary off-target of concern is Cytochrome P450 11B2 (Cyp11B2), or aldosterone synthase, which shares high sequence homology (93%) with Cyp11B1.[3] However, this compound demonstrates significant selectivity for Cyp11B1 over Cyp11B2. It also shows low activity against a panel of hepatic CYP enzymes.[1]
Q4: How can I minimize off-target effects on Cyp11B2?
The most effective way to minimize off-target effects on Cyp11B2 is to use the lowest effective concentration of this compound that still achieves the desired inhibition of Cyp11B1. The high selectivity of the inhibitor helps, but at higher concentrations, off-target inhibition of Cyp11B2 may occur. Performing a dose-response experiment is crucial to identify the optimal concentration for your specific experimental system.
Q5: What are the potential downstream consequences of inhibiting Cyp11B1?
Inhibition of Cyp11B1 will lead to a decrease in cortisol production. This can trigger a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland, which may lead to an accumulation of upstream steroid precursors. It is advisable to measure the levels of both cortisol and its precursors (e.g., 11-deoxycortisol) to fully understand the inhibitor's effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results. | - Inconsistent inhibitor concentration. - Cell line instability or passage number variation. - Inconsistent incubation times. | - Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. - Use cells within a consistent and low passage number range. - Ensure precise and consistent timing for all experimental steps. |
| Lower than expected inhibition of cortisol production. | - Incorrect inhibitor concentration. - Inactivated inhibitor. - High cell density leading to increased metabolism of the inhibitor. | - Verify the calculated concentration and the accuracy of your dilution series. - Store the inhibitor as recommended by the manufacturer and avoid repeated freeze-thaw cycles. - Optimize cell seeding density to ensure adequate inhibitor-to-cell ratio. |
| Unexpected changes in aldosterone levels. | - Off-target inhibition of Cyp11B2. | - Perform a dose-response curve to determine the IC50 of this compound for both Cyp11B1 and Cyp11B2 in your experimental system. - Use the lowest possible concentration of this compound that effectively inhibits Cyp11B1 while minimizing effects on Cyp11B2. |
| Cell toxicity observed. | - Off-target effects at high concentrations. - Solvent toxicity. | - Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, LDH). - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Species | Reference |
| Cyp11B1 | 9 ± 2 | Human | [1] |
| Cyp11B1 | 25 | Rat | [1] |
| Cyp11B2 | 1121 ± 237 | Human | [1] |
| Cyp1A2 | >10,000 | Not Specified | [1] |
| Cyp2C9 | >10,000 | Not Specified | [1] |
| Cyp2C19 | >10,000 | Not Specified | [1] |
| Cyp2D6 | >10,000 | Not Specified | [1] |
| Cyp2E1 | >10,000 | Not Specified | [1] |
| Cyp3A4 | >10,000 | Not Specified | [1] |
Table 2: In Vivo Effects of this compound in Rats
| Dosage (Oral) | Effect on Plasma Cortisol | Reference |
| 25 mg/kg | Strong reduction in plasma cortisol concentrations. | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 Values for Cyp11B1 and Cyp11B2
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for both Cyp11B1 and Cyp11B2.
Materials:
-
Recombinant human Cyp11B1 and Cyp11B2 enzymes.
-
Substrate: 11-deoxycortisol for Cyp11B1, and 11-deoxycorticosterone for Cyp11B2.
-
This compound.
-
Assay buffer.
-
Detection system (e.g., HPLC-MS/MS, fluorescent or luminescent-based cortisol/aldosterone detection kits).
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a multi-well plate, add the recombinant enzyme and the corresponding substrate.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a predetermined amount of time.
-
Stop the reaction.
-
Quantify the amount of product (cortisol for Cyp11B1, aldosterone for Cyp11B2) formed in each well using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Steroidogenesis pathway showing the inhibition of Cyp11B1 by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Relationship between inhibitor concentration, on-target, and off-target effects.
References
Troubleshooting Cyp11B1-IN-2 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of Cyp11B1-IN-2 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Cytochrome P450 11B1 (CYP11B1), also known as 11β-hydroxylase. This enzyme plays a crucial role in the adrenal gland's synthesis of corticosteroids, specifically in the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. By inhibiting CYP11B1, this compound blocks the production of these essential steroid hormones.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to study the physiological and pathological roles of CYP11B1. This includes investigating its involvement in conditions such as congenital adrenal hyperplasia and hyperaldosteronism. It is also utilized in drug discovery efforts aimed at developing therapies for diseases associated with corticosteroid overproduction.
Q3: I am observing precipitate in my this compound stock solution after storage. What could be the cause?
A3: Precipitate formation in your this compound stock solution can be due to several factors, including:
-
Low Solubility: The concentration of the inhibitor may exceed its solubility limit in the chosen solvent, especially after temperature fluctuations (e.g., freeze-thaw cycles).
-
Solvent Evaporation: Over time, solvent can evaporate, leading to an increase in the inhibitor's concentration and subsequent precipitation.
-
Degradation: The inhibitor may be degrading, and the precipitate could be the degradation products. This compound, being a pyridine-based compound, can be susceptible to degradation.
Please refer to the Troubleshooting Guide for detailed steps on how to address this issue.
Q4: How should I prepare my working solutions of this compound from a stock solution?
A4: It is recommended to prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted working solutions for extended periods. When diluting, use a pre-warmed buffer or media to prevent the compound from precipitating out of solution, especially if your stock solvent is different from your working solution's solvent.
Troubleshooting Guide for this compound Instability
This guide addresses common issues encountered during the handling and use of this compound in solution.
Issue 1: Precipitate Formation in Stock Solution
-
Observation: Visible particles or cloudiness in the stock solution after preparation or storage.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Exceeded Solubility Limit | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the concentration may be too high. Prepare a new, less concentrated stock solution. |
| Inappropriate Solvent | This compound is a pyridine-based inhibitor. While specific solubility data is not readily available, similar compounds often exhibit good solubility in organic solvents like DMSO and Ethanol. If using aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
| Compound Degradation | If the precipitate persists after warming and vortexing, the compound may have degraded. It is advisable to prepare a fresh stock solution from a new batch of the inhibitor. |
Issue 2: Loss of Inhibitory Activity Over Time
-
Observation: Diminished or inconsistent results in bioassays, suggesting a decrease in the effective concentration of the inhibitor.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Chemical Instability | Pyridine-containing compounds can be sensitive to pH, light, and oxidative conditions. Store stock solutions at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment. |
| Adsorption to Labware | Small molecules can adsorb to the surface of plastic or glass tubes and plates, reducing the effective concentration. Using low-adhesion microplates and tubes can mitigate this issue. |
| Interaction with Media Components | Components in your cell culture media or assay buffer (e.g., serum proteins) may bind to the inhibitor, reducing its free concentration. Consider performing experiments in serum-free media or validating the inhibitor's activity in the presence of serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Solution
This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) as described in Protocol 1.
-
Incubation: Dilute the stock solution to a working concentration in your experimental buffer or media. Incubate aliquots of this solution under different conditions you wish to test (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the concentration and purity of this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Compare the peak area of this compound at different time points to the initial time point (t=0). A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Signaling Pathway of Corticosteroid Synthesis
Caption: Simplified steroidogenesis pathway highlighting the action of this compound.
Troubleshooting Workflow for Precipitate in Stock Solution
Caption: Decision tree for addressing precipitate in this compound stock solutions.
Improving the bioavailability of Cyp11B1-IN-2
Welcome to the technical support resource for Cyp11B1-IN-2, a potent, selective, non-steroidal inhibitor of Steroid 11-beta-hydroxylase (CYP11B1). This guide is designed to help researchers and drug development professionals overcome common challenges related to the compound's low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor targeting CYP11B1, a key mitochondrial cytochrome P450 enzyme.[1][2][3] CYP11B1 catalyzes the final step in the biosynthesis of cortisol from 11-deoxycortisol.[4][5] By inhibiting this enzyme, this compound effectively reduces cortisol production, making it a promising agent for studying and potentially treating conditions of cortisol excess, such as Cushing's syndrome.[6][7][8]
Q2: Why does this compound exhibit low oral bioavailability?
The primary challenge with this compound is its poor aqueous solubility. As a highly lipophilic molecule, it falls under the Biopharmaceutics Classification System (BCS) Class II, meaning it has high membrane permeability but low solubility.[9] This low solubility limits its dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption, leading to low and variable exposure after oral administration.[10][11]
Q3: What are the initial recommended steps to improve the bioavailability of this compound?
Initial efforts should focus on formulation strategies designed to enhance solubility and dissolution.[12][13] Common and effective approaches include:
-
Particle Size Reduction: Micronization or nanosizing to increase the surface area available for dissolution.[10]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create a high-energy amorphous form.[11]
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract, keeping the drug in a solubilized state.[11]
Q4: Can I use co-solvents to administer this compound for in vivo preclinical studies?
While co-solvent systems (e.g., DMSO, PEG400) can be used for initial proof-of-concept studies, they are often not translatable to a final dosage form and can sometimes precipitate upon contact with aqueous GI fluids (in vivo). For more robust and clinically relevant data, developing a more advanced formulation is highly recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preclinical development of this compound.
Problem 1: High variability in plasma exposure after oral dosing in rodents.
-
Possible Cause: Poor and inconsistent dissolution of the crystalline drug powder in the GI tract. This can be exacerbated by food effects.
-
Solution: Develop an enabling formulation to ensure consistent drug release and solubilization. A micronized suspension or a lipid-based formulation (SEDDS) can significantly reduce variability.
-
Experimental Workflow:
-
Prepare different formulations (e.g., micronized suspension, SEDDS).
-
Conduct a rodent pharmacokinetic (PK) study comparing the new formulations against a simple suspension.[14][15]
-
Analyze plasma samples to determine key PK parameters (AUC, Cmax) and assess the coefficient of variation (%CV) for each group.
-
Problem 2: Low Cmax and AUC values despite high dose administration.
-
Possible Cause: Dissolution rate-limited absorption. The administered dose does not fully dissolve and is excreted before it can be absorbed.
-
Solution: Focus on formulations that enhance the dissolution rate. Amorphous solid dispersions are particularly effective. By converting the drug to its amorphous state within a polymer carrier, you can achieve supersaturation in the gut, driving absorption.
-
Data Example: The table below shows hypothetical PK data from a rat study comparing a standard suspension of this compound to two improved formulations.
| Formulation (Oral Dose: 10 mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| Standard Suspension | 85 ± 25 | 4.0 | 450 ± 150 | 5% |
| Micronized Suspension | 210 ± 50 | 2.0 | 1350 ± 300 | 15% |
| Solid Dispersion in HPMCAS | 750 ± 120 | 1.5 | 5400 ± 750 | 60% |
| Data are presented as mean ± standard deviation (n=5 rats per group). Bioavailability is relative to a 1 mg/kg IV dose. |
Problem 3: In vitro cell-based assay shows high potency, but in vivo efficacy is poor.
-
Possible Cause: Insufficient target engagement due to low systemic exposure. The plasma concentrations achieved in vivo do not reach the levels required for significant target inhibition (i.e., they are below the IC₅₀).
-
Solution:
-
Optimize Formulation: Use the formulation that provides the highest exposure (e.g., the solid dispersion from the table above).
-
Conduct a Dose-Response Study: Perform an in vivo study with the optimized formulation at multiple dose levels to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Measure Target Engagement: If possible, measure downstream biomarkers of Cyp11B1 inhibition (e.g., plasma cortisol or corticosterone levels) to confirm the drug is reaching its target at sufficient concentrations.
-
Visualizations and Pathways
Signaling and Experimental Diagrams
A simplified diagram of the adrenal steroidogenesis pathway is provided below to illustrate the role of CYP11B1.
Caption: Simplified adrenal steroidogenesis pathway highlighting CYP11B1.
The following diagram outlines a logical workflow for troubleshooting and improving the bioavailability of a new chemical entity like this compound.
Caption: Experimental workflow for bioavailability enhancement.
Use this decision tree to guide your formulation strategy.
Caption: Troubleshooting decision tree for formulation development.
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
This protocol describes the preparation of a 20% (w/w) this compound solid dispersion with hydroxypropyl methylcellulose acetate succinate (HPMCAS) using a spray-drying method.
-
Materials: this compound, HPMCAS (e.g., AquaSolve™ HG), Acetone, Purified Water.
-
Solvent Preparation: Prepare a 90:10 (v/v) solution of acetone and purified water.
-
Dissolution: Dissolve this compound and HPMCAS in the solvent mixture to achieve a final solids concentration of 5% (w/v). For example, to make 10 g of solid dispersion, dissolve 2 g of this compound and 8 g of HPMCAS in 200 mL of the solvent.
-
Spray Drying:
-
Use a laboratory-scale spray dryer with a standard two-fluid nozzle.
-
Set the inlet temperature to 90°C.
-
Adjust the pump speed to maintain an outlet temperature of 50-55°C.
-
Set the atomizing air flow rate according to the manufacturer's instructions.
-
-
Collection: Collect the dried powder from the cyclone separator.
-
Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of this compound and identifies potential P-glycoprotein (P-gp) mediated efflux.[16][17][18]
-
Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use wells with TEER values > 250 Ω·cm².[19][20] Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Permeability Measurement (A-to-B):
-
Remove the culture medium from the apical (A) and basolateral (B) chambers.
-
Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking (50 rpm).
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.
-
-
Permeability Measurement (B-to-A):
-
Reverse the process: add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio: Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
Protocol 3: Rodent Pharmacokinetic (PK) Study
This protocol outlines a basic oral PK study in male Sprague-Dawley rats to compare different formulations.[14][21][22]
-
Animals: Use male Sprague-Dawley rats (250-300 g). Acclimate animals for at least 3 days before the study. Fast rats overnight (approx. 12 hours) before dosing.[23]
-
Dosing Groups (n=4-5 per group):
-
Group 1: Formulation A (e.g., Standard Suspension) at 10 mg/kg.
-
Group 2: Formulation B (e.g., Solid Dispersion) at 10 mg/kg.
-
Group 3: Intravenous (IV) dose at 1 mg/kg (for bioavailability calculation).
-
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage at a volume of 5 mL/kg.
-
Intravenous (IV): Administer a solution formulation (e.g., in 20% Solutol/80% Saline) via the tail vein at a volume of 1 mL/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the saphenous vein into K₂EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, and oral bioavailability (F%).
References
- 1. The human steroid hydroxylases CYP1B1 and CYP11B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. scbt.com [scbt.com]
- 4. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CYP11B1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GtR [gtr.ukri.org]
- 7. Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. unmc.edu [unmc.edu]
- 22. fda.gov [fda.gov]
- 23. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Cyp11B1-IN-2 in cell lines
Welcome to the technical support center for Cyp11B1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective CYP11B1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1).[1] The primary function of CYP11B1 is to catalyze the final step in cortisol biosynthesis, which is the conversion of 11-deoxycortisol to cortisol.[2] By binding to the active site of CYP11B1, this compound blocks this conversion, leading to a reduction in cortisol levels.[1][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been reported as:
Q3: How selective is this compound?
This compound demonstrates high selectivity for CYP11B1 over other cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6, and CYP2E1, with IC50 values for these enzymes being greater than 10 μM.[1]
Troubleshooting Guide: Overcoming Resistance to this compound
The development of drug resistance is a common challenge in cell culture experiments. While specific resistance mechanisms to this compound have not yet been documented in the scientific literature, this guide provides potential mechanisms based on established principles of drug resistance to enzyme inhibitors. It also offers experimental protocols to investigate and potentially overcome this resistance.
Problem: My cells are showing decreased sensitivity to this compound.
This is often characterized by an increase in the IC50 value of the compound in your cell line over time.
Potential Cause 1: Increased Expression of the Target Enzyme (CYP11B1)
Cells may adapt to the inhibitor by upregulating the expression of the target protein, thereby requiring a higher concentration of the inhibitor to achieve the same level of inhibition.
Experimental Protocol to Test for Increased CYP11B1 Expression:
-
Cell Lysis:
-
Culture both the parental (sensitive) and the suspected resistant cell lines to 80% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of total protein (e.g., 20-30 µg) from both sensitive and resistant cell lysates onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CYP11B1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from both sensitive and resistant cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the CYP11B1 gene and a reference gene (e.g., GAPDH or ACTB).
-
Analyze the relative expression of CYP11B1 mRNA in resistant cells compared to sensitive cells using the ΔΔCt method.
-
Potential Cause 2: Mutations in the CYP11B1 Gene
Mutations in the drug-binding site of the target protein can reduce the affinity of the inhibitor, rendering it less effective.
Experimental Protocol to Test for CYP11B1 Mutations:
-
Genomic DNA Extraction:
-
Extract genomic DNA from both sensitive and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Design primers to amplify the coding sequence of the CYP11B1 gene in overlapping fragments.
-
Perform PCR to amplify these fragments from the genomic DNA of both cell lines.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequencing results from the resistant cell line to the sequence from the sensitive (wild-type) cell line and the reference sequence for CYP11B1 to identify any mutations.
-
Potential Cause 3: Activation of Bypass Signaling Pathways
Cells may develop resistance by activating alternative signaling pathways that compensate for the effects of CYP11B1 inhibition. For instance, other steroidogenic pathways might be upregulated.
Experimental Protocol to Investigate Bypass Pathways:
-
Phospho-protein Array:
-
Use a commercial phospho-protein array to screen for changes in the phosphorylation status of a wide range of signaling proteins in resistant cells compared to sensitive cells, both in the presence and absence of this compound.
-
-
Metabolomic Analysis:
-
Perform targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) to analyze the levels of various steroids in the culture medium of sensitive and resistant cells treated with this compound. An increase in other steroids may indicate the activation of a compensatory pathway.
-
Potential Cause 4: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Experimental Protocol to Assess Drug Efflux:
-
qRT-PCR for ABC Transporters:
-
Use qRT-PCR to measure the mRNA expression levels of common ABC transporters (e.g., ABCB1 (MDR1), ABCG2) in sensitive and resistant cells.
-
-
Drug Efflux Assay:
-
Incubate both sensitive and resistant cells with a fluorescent substrate of ABC transporters (e.g., rhodamine 123).
-
Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope. A lower fluorescence intensity in resistant cells suggests increased efflux.
-
To confirm the involvement of specific ABC transporters, repeat the assay in the presence of known inhibitors of these transporters.
-
Strategies to Overcome Resistance
Strategy 1: Combination Therapy
If a bypass pathway is identified, consider using a combination of this compound and an inhibitor of a key component of the compensatory pathway. For increased drug efflux, co-administration with an ABC transporter inhibitor could be explored.
Strategy 2: Dose Escalation
If resistance is due to increased target expression, a higher concentration of this compound may be required to achieve the desired effect. However, this should be carefully evaluated to avoid off-target effects.
Strategy 3: Alternative Inhibitors
If resistance is caused by a specific mutation in the drug-binding site, an alternative CYP11B1 inhibitor with a different binding mode may still be effective.
Data Presentation
When characterizing resistant cell lines, it is crucial to present quantitative data clearly. The following table provides a template for summarizing your findings. The IC50 value is the concentration of a compound that inhibits 50% of cell viability and is a common metric for assessing drug efficacy.[4]
| Cell Line | This compound IC50 (nM) | Fold Resistance | Suspected Resistance Mechanism |
| Parental (Sensitive) | e.g., 10 | 1 | - |
| Resistant Clone 1 | e.g., 100 | 10 | e.g., Increased CYP11B1 expression |
| Resistant Clone 2 | e.g., 500 | 50 | e.g., Mutation in CYP11B1 |
Fold Resistance = IC50 (Resistant) / IC50 (Sensitive)
Visualizations
Steroid Biosynthesis Pathway
References
Cyp11B1-IN-2 assay variability and reproducibility issues
[1] Incubation: Use a calibrated incubator and ensure uniform temperature across the microplate to avoid "edge effects." Controls: Always include positive (a known inhibitor like metyrapone or etomidate) and negative (vehicle) controls on every plate to monitor assay performance. [2]
[3]
[4] | IC50 (rat Cyp11B1) | 25 nM | | [4] | Selectivity | >10 µM for CYP1A2, 2C9, 2C19, 3A4, 2D6, 2E1 | | [4] | Aqueous Solubility | 196 µM | | [4] | cLogP | 3.12 | |
[4] Table 2: Common Sources of Assay Variability and Recommended Solutions
| Source of Variability | Potential Cause | Recommended Solution |
|---|---|---|
| Reagents | Inconsistent enzyme activity, substrate degradation, buffer pH drift. | Use high-purity reagents. Aliquot and store enzyme at -80°C. Prepare fresh substrate and buffers for each experiment. Validate buffer pH at the experimental temperature. |
[5][6] | Assay Conditions | Temperature fluctuations, incorrect incubation times, solvent effects. | Calibrate incubators. Use a precise timer. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-inhibitory level (typically <1%). | | Cell-Based Factors | Cell line misidentification, genetic drift, variable passage number, inconsistent cell density. | Authenticate cell lines regularly (e.g., STR profiling). Use cells within a defined low-passage range. Optimize and standardize cell seeding density. | [1] | Liquid Handling | Pipetting errors, especially with serial dilutions. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Automate liquid handling where possible for high-throughput screening. | | Data Analysis | Incorrect curve fitting, improper handling of outliers. | Use a suitable non-linear regression model to fit dose-response data. Define clear statistical criteria for identifying and handling outliers before starting the analysis. |
Cell Culture and Seeding:
Culture V79MZ-hCyp11B1 cells in appropriate media supplemented with antibiotics for selection. Harvest cells during the logarithmic growth phase. Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
Compound Preparation and Addition:
Prepare a stock solution of Cyp11B1-IN-2 (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., ≤0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only (negative) and positive control inhibitor wells.
Incubation and Substrate Addition:
Incubate the plate with the inhibitor for a defined period (e.g., 30 minutes) at 37°C. Add the substrate, 11-deoxycortisol (often radiolabeled, e.g., [3H]-11-deoxycortisol), to all wells at a concentration near its Km. Incubate for a further period (e.g., 1-2 hours) to allow for enzymatic conversion.
Detection and Analysis:
Stop the reaction (e.g., by adding a strong base or organic solvent). Extract the steroids from the medium. Separate the substrate (11-deoxycortisol) from the product (cortisol) using a method like thin-layer chromatography (TLC) or HPLC. Quantify the product. If using a radiolabeled substrate, this can be done via scintillation counting. Alternatively, LC-MS/MS can be used for non-radioactive detection. Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
References
- 1. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 2. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating Cyp11B1-IN-2 activity in a new experimental system
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the experimental activity of Cyp11B1-IN-2, a potent and selective inhibitor of 11β-hydroxylase (Cyp11B1). It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Cyp11B1 and what is its primary function?
A1: Cyp11B1, also known as steroid 11β-hydroxylase, is a critical enzyme in the steroid hormone biosynthesis pathway. It is a cytochrome P450 enzyme located on the inner mitochondrial membrane of adrenal cortex cells. Its primary function is to catalyze the final step in cortisol production: the conversion of 11-deoxycortisol to cortisol. This process is essential for regulating metabolism, immune response, and stress.
Q2: What is the expected mechanism of action for this compound?
A2: this compound is a potent and selective small molecule inhibitor of the Cyp11B1 enzyme.[1] Its mechanism of action is to directly bind to the enzyme, blocking its ability to convert 11-deoxycortisol to cortisol. This leads to a measurable decrease in cortisol production. It has a reported half-maximal inhibitory concentration (IC50) of 9 nM for human Cyp11B1.[1]
Q3: What are the key experimental steps to validate the activity of this compound?
A3: A typical validation workflow involves a multi-step approach to confirm the inhibitor's effect on the enzyme, cells, and downstream pathways. This includes:
-
In Vitro Enzymatic Assay: To confirm direct inhibition of purified or recombinant Cyp11B1 enzyme and determine the IC50 value.
-
Cell-Based Functional Assay: To measure the reduction of cortisol production in a relevant cell line (e.g., NCI-H295R) treated with the inhibitor.
-
Target Expression Analysis (Optional): To check for any compensatory changes in the expression of the CYP11B1 gene (via qPCR) or protein (via Western Blot) following prolonged inhibitor treatment.
-
Selectivity/Off-Target Analysis: To ensure the inhibitor does not significantly affect other related enzymes, such as Cyp11B2 (aldosterone synthase).
Q4: What is the most appropriate cell line for studying Cyp11B1 inhibition?
A4: The NCI-H295R cell line is the most widely used and recommended model for studying adrenal steroidogenesis.[2][3] It is a human adrenocortical carcinoma cell line that functionally expresses all the key enzymes, including Cyp11B1, required for cortisol biosynthesis.[2][4] This makes it an ideal system for evaluating the efficacy of Cyp11B1 inhibitors in a cellular context.
Q5: What are the direct and downstream readouts for Cyp11B1 inhibition by this compound?
A5:
-
Direct Readout: A decrease in the enzymatic activity of Cyp11B1, measured by the reduced conversion of a substrate (e.g., 11-deoxycortisol) to its product (cortisol) in an in vitro assay.
-
Downstream Readout: A dose-dependent reduction in the concentration of cortisol secreted into the cell culture medium of NCI-H295R cells. This is the most common and physiologically relevant readout for cellular activity.
Section 2: Experimental Protocols & Data Presentation
Protocol 1: Cell-Based Cortisol Production Assay
This protocol describes how to measure the effect of this compound on cortisol secretion from NCI-H295R cells.
Methodology:
-
Cell Culture: Culture NCI-H295R cells in a suitable growth medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS premix) at 37°C in a 5% CO₂ atmosphere.[5]
-
Seeding: Seed NCI-H295R cells in 24-well plates at a density of approximately 200,000 cells per well.[2] Allow cells to adhere and grow for 24-48 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. To stimulate cortisol production, a stimulant like forskolin (10 µM) can be added.[4]
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture medium (supernatant) from each well.
-
Cortisol Measurement: Measure the cortisol concentration in the collected supernatants using a commercial Cortisol ELISA kit, following the manufacturer’s instructions.[6]
-
Data Analysis: Calculate the percentage of cortisol inhibition for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value in the cellular assay.
Data Presentation: this compound Inhibition of Cortisol Production
| Parameter | Value | Reference |
| Cell Line | NCI-H295R | [3] |
| Biochemical IC50 (Human) | 9 nM | [1] |
| Biochemical IC50 (Rat) | 25 nM | [1] |
| Aqueous Solubility | 196 µM | [1] |
| Selectivity (IC50 > 10 µM) | CYP1A2, CYP2C9, CYP2C19, CYP3A4, CYP2D6, CYP2E1 | [1] |
Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol is for assessing changes in CYP11B1 mRNA levels after inhibitor treatment.
Methodology:
-
Cell Treatment: Treat NCI-H295R cells with this compound (e.g., at 1x, 10x, and 100x the cellular IC50) and a vehicle control for a desired time period (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using primers specific for human CYP11B1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CYP11B1 mRNA using the 2-ΔΔCt method.[7]
Data Presentation: Relative CYP11B1 mRNA Expression
| Treatment | Fold Change vs. Vehicle | P-value |
| Vehicle Control | 1.0 | N/A |
| This compound (Low Conc.) | User Data | User Data |
| This compound (Mid Conc.) | User Data | User Data |
| This compound (High Conc.) | User Data | User Data |
Protocol 3: Protein Expression Analysis by Western Blot
This protocol is for assessing changes in Cyp11B1 protein levels after inhibitor treatment.
Methodology:
-
Cell Treatment: Treat NCI-H295R cells as described for the qPCR experiment.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Cyp11B1. Following washes, incubate with an appropriate HRP-conjugated secondary antibody. Use an antibody for a loading control protein (e.g., β-actin or GAPDH).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensity of Cyp11B1 relative to the loading control.
Data Presentation: Relative Cyp11B1 Protein Expression
| Treatment | Relative Densitometry (Cyp11B1/Loading Control) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | User Data |
| This compound (Mid Conc.) | User Data |
| This compound (High Conc.) | User Data |
Section 3: Troubleshooting Guide
Q: I am not observing any reduction in cortisol in my cell-based assay. What could be wrong?
A: This is a common issue with several potential causes:
-
Inhibitor Inactivity: Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh dilutions from a new stock if necessary.
-
Inhibitor Concentration: The concentrations used may be too low. While the biochemical IC50 is 9 nM, the cellular IC50 is often higher due to factors like cell permeability. Try a broader and higher concentration range (e.g., up to 10 µM).[8]
-
Assay Conditions: Confirm that the incubation time is sufficient (24-48 hours is typical). Ensure cells were healthy and not over-confluent at the time of treatment.
-
Cortisol Assay Failure: Run the positive and negative controls provided with your Cortisol ELISA kit to ensure it is working correctly.
Q: My results are highly variable between replicate wells. How can I improve consistency?
A: Variability can stem from several sources:
-
Inhibitor Solubility: this compound has an aqueous solubility of 196 µM.[1] At higher concentrations, it may precipitate out of the cell culture medium. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a lower final DMSO concentration or adding a surfactant, though this may affect cell health.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents. Use calibrated pipettes.
-
Cell Health and Plating: Inconsistent cell seeding density can lead to variable results. Ensure a single-cell suspension and even distribution when plating. Check cell viability after treatment using a method like Trypan Blue or an MTT assay to rule out cytotoxicity.
-
Edge Effects: The outer wells of a plate can be prone to evaporation, leading to altered concentrations. Avoid using the outermost wells or ensure proper humidification in the incubator.
Q: I see a strong reduction in cortisol, but now I'm concerned about off-target effects. How can I check for this?
A: This is an important consideration for any inhibitor.
-
Assess Selectivity: The primary off-target concern for a Cyp11B1 inhibitor is Cyp11B2 (aldosterone synthase), due to high homology. You can test the effect of this compound on aldosterone production in NCI-H295R cells (which also express Cyp11B2) using an aldosterone-specific ELISA.[3]
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control to confirm that the observed effect is due to specific inhibition of the target.[8]
-
Consult Selectivity Data: this compound has been shown to be highly selective, with IC50 values >10 µM for a panel of other major CYP enzymes, indicating low potential for off-target effects on those specific enzymes.[1]
Q: I treated the cells with the inhibitor and saw an increase in CYP11B1 gene expression. Is this expected?
A: This is possible and may indicate a cellular feedback mechanism. When cortisol production is blocked, the cell may attempt to compensate by upregulating the transcription of the CYP11B1 gene to produce more enzyme. This is a valid biological result and highlights the difference between acute enzymatic inhibition and the cell's longer-term response to the inhibitor.
Section 4: Visualizations
Caption: Corticosteroid biosynthesis pathway highlighting the role of Cyp11B1 and its inhibition.
Caption: Workflow for validating this compound activity in a new experimental system.
Caption: A decision tree for troubleshooting low cortisol inhibition in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a microfluidic H295R steroidogenesis assay—biocompatibility study and steroid detection on a thiol-ene-based chip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. In vitro cortisol determination assay [bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. resources.biomol.com [resources.biomol.com]
Interpreting unexpected results with Cyp11B1-IN-2
Welcome to the technical support center for Cyp11B1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor targeting Cytochrome P450 11B1 (CYP11B1), also known as steroid 11β-hydroxylase.[1] This enzyme is a critical component of the corticosteroid biosynthesis pathway, responsible for the conversion of 11-deoxycortisol to cortisol.[2][3] By inhibiting CYP11B1, this compound is expected to decrease the production of cortisol.
Q2: What are the potential off-target effects of this compound?
A2: Due to the high sequence homology between CYP11B1 and CYP11B2 (aldosterone synthase), there is a potential for off-target inhibition of CYP11B2.[1][4] Inhibition of CYP11B2 can lead to a decrease in aldosterone production. Researchers should assess the selectivity of this compound in their experimental system. A hypothetical selectivity profile is provided in the data section below.
Q3: My cells are showing unexpected levels of toxicity after treatment with this compound. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors. High concentrations of the inhibitor may lead to off-target effects or non-specific toxicity.[5] It is also crucial to ensure the quality and purity of the inhibitor. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Additionally, consider the vehicle control, as solvents like DMSO can be toxic to some cell lines at higher concentrations.[6]
Q4: I am not observing the expected decrease in cortisol production after treating my cells with this compound. What should I do?
A4: This could be due to several reasons:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit CYP11B1 in your cell-based assay. Potency in biochemical assays (IC50) is often lower than in cellular assays (EC50).[5]
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number, as cellular responses can change with continuous passaging.[6][7]
-
Experimental Timing: The timing of treatment and analysis is critical. You may need to optimize the incubation time with the inhibitor to observe a significant effect.[7]
-
Assay Sensitivity: The assay used to measure cortisol may not be sensitive enough to detect subtle changes.[6]
Troubleshooting Guides
Problem 1: Inconsistent results between experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell number can significantly impact results.[6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents. |
| Plate Edge Effects | Microplates can exhibit "edge effects" where wells on the perimeter behave differently. Avoid using the outer wells for critical samples or fill them with a buffer.[8] |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and response to treatments. Regularly test your cell cultures for contamination.[7] |
Problem 2: Unexpected changes in aldosterone levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of CYP11B2 | Due to the high homology between CYP11B1 and CYP11B2, this compound may inhibit aldosterone synthase.[1][4] |
| Perform a Selectivity Assay | Test the effect of this compound on both cortisol and aldosterone production in parallel to determine its selectivity profile in your experimental system. |
| Use a More Selective Inhibitor | If off-target effects on CYP11B2 are a concern, consider using a more selective inhibitor if available. For example, Baxdrostat is a selective aldosterone synthase inhibitor that spares cortisol synthesis.[9] |
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| CYP11B1 | 15 | Biochemical |
| CYP11B2 | 250 | Biochemical |
| CYP17A1 | >10,000 | Biochemical |
| CYP21A2 | >10,000 | Biochemical |
Table 2: Troubleshooting Checklist for a Cell-Based Cortisol Assay
| Parameter | Recommendation | Check |
| Cell Line | Use a well-characterized adrenal cell line (e.g., H295R) | ☐ |
| Cell Passage Number | <20 | ☐ |
| Mycoplasma Test | Negative | ☐ |
| This compound Concentration Range | 0.1 nM to 10 µM | ☐ |
| Vehicle Control | DMSO concentration ≤ 0.1% | ☐ |
| Positive Control | Forskolin (to stimulate steroidogenesis) | ☐ |
| Incubation Time | 24 - 48 hours | ☐ |
| Cortisol Detection Method | ELISA or LC-MS/MS | ☐ |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Plate H295R cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium, ranging from 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and controls.
-
Stimulation: Add a known stimulator of steroidogenesis, such as Forskolin, to all wells (except for the negative control) at a final concentration of 10 µM.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for hormone analysis.
-
Cortisol Measurement: Quantify the cortisol concentration in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Plot the cortisol concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound on CYP11B1.
Caption: Workflow for determining the cellular potency of this compound.
Caption: A logical flow for troubleshooting common unexpected results with this compound.
References
- 1. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. CYP11B1 Gene [biocodify.com]
- 3. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Frontiers | Case Report: A combination of chimeric CYP11B2/CYP11B1 and a novel p.Val68Gly CYP11B1 variant causing 11β-Hydroxylase deficiency in a Chinese patient [frontiersin.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 9. AZ's baxdrostat mets endpoint in resistant hypertension - European Biotechnology Magazine [european-biotechnology.com]
Validation & Comparative
A Head-to-Head Comparison of Cyp11B1-IN-2 and Metyrapone for 11β-Hydroxylase Inhibition
In the landscape of endocrine research and the development of therapeutics for cortisol-related disorders, the selective inhibition of 11β-hydroxylase (CYP11B1) is a critical area of focus. This enzyme catalyzes the final and rate-limiting step in cortisol biosynthesis, making it an attractive target for conditions characterized by cortisol excess, such as Cushing's syndrome. For years, metyrapone has been the standard agent used both diagnostically and therapeutically to inhibit this pathway. However, the advent of novel, more selective inhibitors like Cyp11B1-IN-2 prompts a thorough comparison. This guide provides a detailed, data-driven evaluation of these two inhibitors, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both this compound and metyrapone exert their effects by inhibiting the enzymatic activity of CYP11B1. This enzyme, located in the inner mitochondrial membrane of adrenal cortical cells, is responsible for the conversion of 11-deoxycortisol to cortisol. Inhibition of CYP11B1 leads to a decrease in cortisol production and a subsequent increase in its precursor, 11-deoxycortisol. This disruption in the steroidogenesis pathway is the fundamental mechanism for their therapeutic and diagnostic applications.[1][2]
Caption: Simplified steroidogenesis pathway highlighting the inhibitory action of this compound and metyrapone on CYP11B1.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of a CYP11B1 inhibitor is determined not only by its potency but also by its selectivity, particularly against the closely related aldosterone synthase (CYP11B2), which shares 93% sequence homology.[2] Off-target inhibition of CYP11B2 can lead to undesirable effects on aldosterone production and electrolyte balance.
| Inhibitor | Target | IC50 (nM) | Selectivity Factor (CYP11B2/CYP11B1) | Reference |
| This compound | human CYP11B1 | 9 | >111 | [3] |
| rat CYP11B1 | 25 | Not Reported | [3] | |
| human CYP11B2 | >1000 | [3] | ||
| Metyrapone | human CYP11B1 | 15 | 4.8 | [4] |
| human CYP11B2 | 72 | [4] |
Table 1: In Vitro Potency and Selectivity. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and metyrapone against human and rat CYP11B1, as well as human CYP11B2. The selectivity factor is calculated as the ratio of the IC50 for CYP11B2 to the IC50 for CYP11B1.
This compound demonstrates superior potency and a significantly better selectivity profile for CYP11B1 over CYP11B2 compared to metyrapone.[3][4] Furthermore, this compound has been shown to be highly selective against a panel of other major cytochrome P450 enzymes involved in drug metabolism.
| Inhibitor | CYP1A2 | CYP2C9 | CYP2C19 | CYP3A4 | CYP2D6 | CYP2E1 | Reference |
| This compound | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM | [3] |
Table 2: Selectivity of this compound against Hepatic CYP Enzymes. This table shows the IC50 values of this compound against a panel of key hepatic CYP450 enzymes.
In Vivo Efficacy
In vivo studies in rats have demonstrated the oral activity of this compound. A single oral dose of 25 mg/kg resulted in a significant reduction in plasma cortisol concentrations.[3] Metyrapone is also orally active and has a long history of clinical use in managing hypercortisolism.[1]
| Inhibitor | Species | Dose | Effect on Plasma Cortisol | Reference |
| This compound | Rat | 25 mg/kg (oral) | Reduced from 376 ± 22 to 28 ± 5 ng/L | [3] |
| Metyrapone | Human | Variable | Dose-dependent reduction | [1] |
Table 3: In Vivo Effects on Cortisol Levels. This table provides a summary of the in vivo effects of this compound and metyrapone on plasma cortisol concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare CYP11B1 inhibitors.
CYP11B1 and CYP11B2 Inhibition Assay (V79MZ Cells)
This assay is used to determine the in vitro potency and selectivity of inhibitors against human CYP11B1 and CYP11B2.
Experimental Workflow:
Caption: Workflow for determining IC50 values of CYP11B1/B2 inhibitors.
Methodology:
-
Cell Culture: V79MZ cells, which are hamster lung fibroblasts, are stably transfected to express either human CYP11B1 or human CYP11B2.[2][5] The cells are cultured in appropriate media until they reach a suitable confluency for the assay.
-
Incubation: The cells are incubated with a known concentration of a radiolabeled substrate, typically [3H]-11-deoxycorticosterone, in the presence of varying concentrations of the test inhibitor (e.g., this compound or metyrapone).[2] Control wells without any inhibitor are also included.
-
Steroid Extraction: After the incubation period, the cell culture medium is collected, and the steroids are extracted using an organic solvent such as dichloromethane.
-
Analysis: The extracted steroids are separated by thin-layer chromatography (TLC). The radioactivity of the substrate and the converted product spots is quantified using a radioisotope scanner.
-
Data Analysis: The percentage of substrate conversion is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
H295R Steroidogenesis Assay (OECD Guideline 456)
The human adrenocortical carcinoma cell line, NCI-H295R, is an in vitro model that expresses the key enzymes required for steroidogenesis. This assay is used to assess the effects of chemicals on the production of steroid hormones, including cortisol and aldosterone.[6][7]
Methodology:
-
Cell Culture: H295R cells are cultured in a 24-well plate format in a growth medium containing ITS+ premix and Nu-Serum.[6][8]
-
Exposure: Once the cells are acclimated, they are exposed to a range of concentrations of the test compound (e.g., this compound or metyrapone) for 48 hours.[6] Vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., forskolin as an inducer and prochloraz as an inhibitor) are run in parallel.
-
Hormone Measurement: After the exposure period, the cell culture medium is harvested. The concentrations of various steroid hormones, including 11-deoxycortisol and cortisol, are measured using sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Cell Viability: Following the removal of the medium, a cell viability assay (e.g., ATP depletion assay) is performed to ensure that the observed effects on steroid production are not due to cytotoxicity.[6]
-
Data Analysis: The changes in hormone production at different concentrations of the test compound are analyzed to determine its effect on the steroidogenesis pathway. A significant increase in the ratio of 11-deoxycortisol to cortisol is indicative of CYP11B1 inhibition.
Conclusion
Based on the available in vitro data, this compound emerges as a more potent and significantly more selective inhibitor of 11β-hydroxylase compared to metyrapone.[3][4] Its high selectivity against CYP11B2 and other major CYP enzymes suggests a potentially more favorable safety profile with a lower risk of off-target effects.[3] The in vivo data in rats further supports its potential as an orally active agent for reducing cortisol levels.[3]
For researchers in the field of endocrinology and drug development, this compound represents a promising tool for investigating the physiological roles of CYP11B1 and a potential lead compound for the development of next-generation therapies for Cushing's syndrome and other cortisol-dependent diseases. While metyrapone remains a valuable and clinically established agent, the superior biochemical profile of this compound warrants further investigation and clinical evaluation.
References
- 1. An In-depth Analysis of Metyrapone's R&D Progress and Mechanism of Action [synapse.patsnap.com]
- 2. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cyp11B1-IN-2: A Comparative Analysis of Cross-reactivity with CYP11B2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Cyp11B1-IN-2's activity on its target, 11β-hydroxylase (CYP11B1), versus its cross-reactivity with the highly homologous aldosterone synthase (CYP11B2). Understanding the selectivity of this compound is critical for its application in research and potential therapeutic development for cortisol-dependent diseases. This document synthesizes available experimental data to offer an objective performance assessment.
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and other reference compounds against human CYP11B1 and CYP11B2 is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A higher IC50 value indicates lower potency. The ratio of IC50 values (IC50 for CYP11B2 / IC50 for CYP11B1) provides a selectivity factor, with a higher factor indicating greater selectivity for CYP11B1.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Factor (CYP11B2/CYP11B1) |
| This compound | Human CYP11B1 | 9 [1] | Not explicitly reported, but described as selective[1] |
| Rat CYP11B1 | 25[1] | ||
| Compound 33 (Example of a selective inhibitor) | Human CYP11B1 | 152 | 18[2][3] |
| Human CYP11B2 | 2736 (calculated) | ||
| Metyrapone (Reference compound) | Human CYP11B1 | 15 | 4.8[2] |
| Human CYP11B2 | 72 | ||
| Etomidate (Reference compound) | Human CYP11B1 | 0.5 | 0.2[2] |
| Human CYP11B2 | 0.1 | ||
| Ketoconazole (Reference compound) | Human CYP11B1 | 127 | 0.5[2] |
| Human CYP11B2 | 67 |
Experimental Protocols
The determination of IC50 values for inhibitors against CYP11B1 and CYP11B2 is a critical experiment to establish potency and selectivity. Below is a generalized protocol based on common methodologies.
In Vitro Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human CYP11B1 and CYP11B2.
Materials:
-
Recombinant human CYP11B1 and CYP11B2 enzymes (often expressed in host cells like hamster fibroblasts)[2].
-
Substrates: 11-deoxycortisol for CYP11B1 and 11-deoxycorticosterone for CYP11B2[4].
-
Test compound (e.g., this compound) at various concentrations.
-
Cofactors and buffer systems necessary for enzyme activity.
-
Detection system to measure the product formation (e.g., cortisol for CYP11B1, aldosterone for CYP11B2), often using methods like HPLC-MS/MS.
Procedure:
-
Enzyme Preparation: Recombinant human CYP11B1 and CYP11B2 enzymes are prepared and quantified.
-
Reaction Mixture: A reaction mixture is prepared containing the respective enzyme, its substrate, and necessary cofactors in a suitable buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for product formation.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent.
-
Product Quantification: The amount of product (cortisol or aldosterone) formed is quantified using a sensitive analytical method like LC-MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
CYP11B1 and CYP11B2 are key enzymes in the adrenal steroidogenesis pathway, responsible for the synthesis of cortisol and aldosterone, respectively. Their high degree of homology (approximately 93%) is the primary reason for the potential cross-reactivity of inhibitors[2].
Cortisol Synthesis Pathway (CYP11B1)
Cortisol production is the final step in the glucocorticoid synthesis pathway and is primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH) from the pituitary gland stimulates the adrenal cortex to synthesize and release cortisol.
Aldosterone Synthesis Pathway (CYP11B2)
Aldosterone synthesis is the terminal pathway for mineralocorticoid production and is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) in response to changes in blood pressure and electrolyte balance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatially restricted substrate-binding site of cortisol-synthesizing CYP11B1 limits multiple hydroxylations and hinders aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cyp11B1-IN-2 Efficacy: A Comparative Guide for Primary Human Adrenal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of Cyp11B1-IN-2 in primary human adrenal cells by comparing its potential performance with established Cyp11B1 inhibitors. Due to the limited publicly available data on this compound, this document focuses on providing a comparative analysis of well-characterized alternative compounds and outlines a comprehensive experimental protocol for evaluating new inhibitors in a primary cell model.
Comparison of Cyp11B1 Inhibitors
The following table summarizes the inhibitory activity of several known Cyp11B1 inhibitors. It is important to note that the experimental systems vary, with some data derived from primary human adrenal cells and others from cell lines engineered to express human CYP11B1. Direct comparison of absolute values should be made with caution.
| Inhibitor | IC50 (CYP11B1) | Selectivity Factor (CYP11B2/CYP11B1) | Experimental System |
| Ketoconazole | ~0.42 µM | 0.5 | HAC15 human adrenocortical carcinoma cells[1] |
| Metyrapone | Not specified in primary cells | 4.8 | V79MZ cells expressing human CYP11B1[2] |
| Etomidate | Not specified in primary cells | 0.2 | V79MZ cells expressing human CYP11B1[2] |
| Fluconazole | ~11 µM | Not specified | HAC15 human adrenocortical carcinoma cells[1] |
| Compound 33 (novel inhibitor) | 152 nM | 18 | Hamster fibroblasts expressing human CYP11B1[2] |
Note: As of the latest search, no specific efficacy data for this compound in primary human adrenal cells has been found in the public domain. The data presented for other inhibitors are for comparative purposes to guide the experimental design for evaluating this compound.
Signaling Pathway of Cortisol Synthesis
The following diagram illustrates the final step in the cortisol biosynthesis pathway, which is catalyzed by the enzyme Cyp11B1 (also known as 11β-hydroxylase). Inhibition of this enzyme is a key strategy for reducing cortisol levels in various pathological conditions.
Caption: Cortisol synthesis pathway showing Cyp11B1-mediated conversion and point of inhibition.
Experimental Protocol: Validation of Cyp11B1 Inhibitor Efficacy in Primary Human Adrenal Cells
This protocol provides a detailed methodology for assessing the efficacy and potency of a novel Cyp11B1 inhibitor, such as this compound, in primary human adrenal cells.
1. Isolation and Culture of Primary Human Adrenal Cells
-
Source: Human adrenal glands obtained from ethically approved sources (e.g., organ donors or surgical resections).
-
Protocol:
-
Mince the adrenal cortex tissue into small fragments.
-
Digest the tissue with collagenase type II (e.g., 1 mg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at 37°C with gentle agitation for 30-60 minutes.
-
Filter the cell suspension through a nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the cells and wash with culture medium.
-
Plate the cells in appropriate culture dishes (e.g., 24-well plates) pre-coated with a suitable extracellular matrix (e.g., collagen type I).
-
Culture the cells in a humidified incubator at 37°C and 5% CO2 in a defined culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and hydrocortisone).
-
Allow cells to adhere and recover for 48-72 hours before initiating experiments.
-
2. Inhibitor Treatment and Cortisol Measurement
-
Protocol:
-
Prepare a stock solution of the Cyp11B1 inhibitor (e.g., this compound, ketoconazole) in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the inhibitor in culture medium to achieve a range of final concentrations for dose-response analysis.
-
After the initial culture period, replace the medium with fresh medium containing the different concentrations of the inhibitor or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[1]
-
To stimulate cortisol production, adrenocorticotropic hormone (ACTH) can be added to the culture medium at a final concentration of, for example, 10 nM.
-
At the end of the incubation period, collect the culture supernatant for cortisol measurement.
-
Measure the concentration of cortisol in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
3. Data Analysis and IC50 Determination
-
Protocol:
-
Normalize the cortisol concentrations to the vehicle-treated control group.
-
Plot the percentage of cortisol inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.
-
4. Cell Viability Assay
-
Protocol:
-
After collecting the supernatant for cortisol measurement, assess cell viability in the inhibitor-treated wells to rule out cytotoxicity as a cause of reduced cortisol production.
-
Use a standard viability assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit that measures ATP content or membrane integrity.
-
Perform the assay according to the manufacturer's instructions.
-
Experimental Workflow
The following diagram outlines the general workflow for validating the efficacy of a Cyp11B1 inhibitor in primary human adrenal cells.
Caption: Experimental workflow for inhibitor validation in primary adrenal cells.
References
Validating the Effects of Cyp11B1-IN-2 through Genetic Knockout of CYP11B1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the genetic knockout of Cytochrome P450 11B1 (CYP11B1) and the pharmacological inhibition using Cyp11B1-IN-2. This analysis, supported by experimental data, serves to validate the on-target effects of this potent and selective inhibitor.
The validation of a small molecule inhibitor's mechanism of action is a cornerstone of drug development. Genetic knockout of the target protein offers a powerful tool to mimic the effects of complete and specific inhibition, thereby providing a benchmark against which the pharmacological inhibitor can be compared. This guide delves into the comparative effects of CYP11B1 genetic knockout, primarily observed in mouse models and human cases of Congenital Adrenal Hyperplasia (CAH) due to 11β-hydroxylase deficiency, and the effects of the specific inhibitor, this compound.
At a Glance: Genetic Knockout vs. Pharmacological Inhibition
| Feature | Genetic Knockout of CYP11B1 | Pharmacological Inhibition by this compound |
| Mechanism | Complete and permanent ablation of CYP11B1 protein function. | Reversible and dose-dependent binding to the active site of the CYP11B1 enzyme.[1] |
| Primary Effect | Abolished conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone.[2][3][4] | Inhibition of the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. |
| Selectivity | Theoretically absolute for the targeted gene. | High selectivity for CYP11B1 over other cytochrome P450 enzymes, including the highly homologous CYP11B2 (aldosterone synthase). |
| Reversibility | Irreversible. | Reversible. |
| Model Systems | In vivo: Cyp11b1 knockout mice.[1][5] Human model: Congenital Adrenal Hyperplasia (CAH) due to 11β-hydroxylase deficiency.[2][3][4] | In vitro: Recombinant human and rat CYP11B1. In vivo: Rat models. |
Comparative Efficacy: A Look at the Steroid Profile
The primary function of CYP11B1 is the 11β-hydroxylation of 11-deoxycortisol and 11-deoxycorticosterone to produce cortisol and corticosterone, respectively. Both genetic knockout and pharmacological inhibition are expected to decrease the end products and cause an accumulation of the precursor steroids.
| Steroid Hormone | Effect of CYP11B1 Genetic Knockout | Effect of this compound Inhibition |
| Cortisol/Corticosterone | Significantly decreased to absent.[1][5] | Dose-dependent decrease in plasma cortisol levels. |
| 11-Deoxycortisol | Markedly elevated.[4][6] | Expected to be elevated. |
| 11-Deoxycorticosterone (DOC) | Markedly elevated.[2][4][7] | Expected to be elevated. |
| Androgens (e.g., Testosterone, Androstenedione) | Elevated due to shunting of accumulated precursors to the androgen synthesis pathway.[2][4] | Expected to be elevated as a secondary effect. |
Experimental Data Summary
Genetic Knockout Model: Cyp11b1 Null Mouse
A study on Cyp11b1 null mice demonstrated the profound effects of the genetic ablation of the enzyme. These mice exhibit key features of human CAH, providing a valuable in vivo model for studying the consequences of CYP11B1 deficiency.
| Parameter | Wild-Type Mice | Cyp11b1 Null Mice | Reference |
| Plasma Corticosterone | Normal | Markedly reduced | [1][5] |
| Urinary Deoxycorticosterone | Baseline | Significantly increased | [1][5] |
| Adrenal Gland Morphology | Normal | Adrenal hyperplasia | [1][5] |
| Blood Pressure | Normotensive | Mildly hypertensive | [1][5] |
Pharmacological Inhibition: In Vitro and In Vivo Effects of this compound
This compound is a potent and selective inhibitor of CYP11B1. Its efficacy has been demonstrated in both enzymatic assays and in vivo models.
| Parameter | Value |
| IC50 (human CYP11B1) | 9 nM |
| IC50 (rat CYP11B1) | 25 nM |
| Selectivity | High selectivity over CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1 (IC50 > 10 µM) |
| In Vivo Effect (Rats) | A single oral dose of 25 mg/kg significantly reduced plasma cortisol concentrations. |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the steroidogenesis pathway affected by CYP11B1 and a typical experimental workflow for evaluating a CYP11B1 inhibitor.
Caption: Steroidogenesis pathway highlighting the role of CYP11B1.
Caption: Experimental workflow for validating this compound effects.
Experimental Protocols
Genetic Knockout of Cyp11b1 in Mice
The generation of Cyp11b1 null mice typically involves homologous recombination in embryonic stem cells to replace a critical portion of the Cyp11b1 gene with a selectable marker or a reporter gene.
Methodology Outline:
-
Targeting Vector Construction: A targeting vector is designed to replace essential exons of the Cyp11b1 gene with a neomycin resistance cassette or a reporter gene like LacZ or GFP. The vector includes arms of homology to the flanking regions of the target exons.
-
Electroporation and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. ES cells that have undergone homologous recombination are selected for using an antibiotic (e.g., G418 for neomycin resistance).
-
Southern Blot or PCR Screening: Correctly targeted ES cell clones are identified by Southern blot analysis or PCR using probes and primers that can distinguish between the wild-type and targeted alleles.
-
Blastocyst Injection: Verified ES cell clones are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Generation of Chimeric and Germline Transmission: Chimeric offspring are identified (e.g., by coat color) and bred to test for germline transmission of the targeted allele.
-
Genotyping: Heterozygous offspring are interbred to generate homozygous knockout mice, which are confirmed by PCR genotyping of tail DNA.
Measurement of Steroid Hormones in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple steroid hormones simultaneously.[8][9][10][11][12]
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL plasma sample, add an internal standard solution containing deuterated analogues of the steroids of interest.
-
Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier (e.g., formic acid or ammonium fluoride) to separate the different steroid hormones.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each steroid and its corresponding internal standard to ensure high selectivity and accurate quantification.
ACTH Stimulation Test in Mice
This test is used to assess the functional capacity of the adrenal cortex to produce corticosteroids in response to adrenocorticotropic hormone (ACTH).[13][14][15][16][17]
Protocol Outline:
-
Baseline Blood Sample: Collect a baseline blood sample from the mouse (e.g., via tail vein or saphenous vein) into an EDTA-coated tube.
-
ACTH Administration: Administer a bolus of synthetic ACTH (cosyntropin) intraperitoneally or subcutaneously. The dose is typically in the range of 1-10 µ g/100g body weight.
-
Post-Stimulation Blood Sample: Collect a second blood sample at a specified time point after ACTH administration (commonly 30 or 60 minutes).
-
Plasma Separation and Steroid Analysis: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis of corticosterone and other steroid levels by LC-MS/MS or immunoassay.
Conclusion
The comparison between the genetic knockout of CYP11B1 and the pharmacological inhibition by this compound reveals a strong correlation in their primary biochemical and physiological effects. The phenotype of the Cyp11b1 knockout mouse, characterized by corticosterone deficiency and an accumulation of precursor steroids, mirrors the expected on-target effects of a potent and selective CYP11B1 inhibitor. The data strongly support that the observed effects of this compound are indeed mediated through the specific inhibition of its target, CYP11B1. This validation is a critical step in the preclinical development of this compound as a potential therapeutic agent for diseases associated with cortisol excess. Further head-to-head studies directly comparing the full steroid profile in knockout and inhibitor-treated animals would provide an even more definitive validation.
References
- 1. Cyp11b1 null mouse, a model of congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Case Report: A combination of chimeric CYP11B2/CYP11B1 and a novel p.Val68Gly CYP11B1 variant causing 11β-Hydroxylase deficiency in a Chinese patient [frontiersin.org]
- 3. Frontiers | Detection of Small CYP11B1 Deletions and One Founder Chimeric CYP11B2/CYP11B1 Gene in 11β-Hydroxylase Deficiency [frontiersin.org]
- 4. Functional Consequences of Seven Novel Mutations in the CYP11B1 Gene: Four Mutations Associated with Nonclassic and Three Mutations Causing Classic 11β-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Congenital adrenal hyperplasia: 11beta-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Case Report: A combination of chimeric CYP11B2/CYP11B1 and a novel p.Val68Gly CYP11B1 variant causing 11β-Hydroxylase deficiency in a Chinese patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow [protocols.io]
- 10. protocols.io [protocols.io]
- 11. academic.oup.com [academic.oup.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. testmenu.com [testmenu.com]
- 14. researchgate.net [researchgate.net]
- 15. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 16. Subspecies-specific response to ACTH challenge test in the house mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biomarkers of hypothalamic–pituitary–adrenal axis activity in mice lacking 11β-HSD1 and H6PDH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inhibitory Profile of Cyp11B1-IN-X Across Species
This guide provides a comprehensive comparison of the inhibitory activity of a hypothetical selective aldosterone synthase inhibitor, Cyp11B1-IN-X, against its primary target, CYP11B2 (aldosterone synthase), and its closely related off-target, CYP11B1 (11β-hydroxylase), across human, mouse, and rat species. This document is intended for researchers, scientists, and professionals in drug development to evaluate the selectivity and potential species-specific effects of this class of inhibitors.
Data Presentation: In Vitro Inhibitory Activity of Cyp11B1-IN-X
The in vitro inhibitory potency of Cyp11B1-IN-X was determined using a human NCI-H295R adrenocortical carcinoma cell line, which expresses the key enzymes of the steroidogenesis pathway.[1] The half-maximal inhibitory concentrations (IC50) against CYP11B1 and CYP11B2 were measured and are summarized below.
| Target Enzyme | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) |
| CYP11B1 (Cortisol Synthesis) | 150 | 250 | 300 |
| CYP11B2 (Aldosterone Synthesis) | 5 | 8 | 12 |
| Selectivity (CYP11B1/CYP11B2) | 30-fold | 31.25-fold | 25-fold |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
The diagram below illustrates the final steps of cortisol and aldosterone synthesis, highlighting the roles of CYP11B1 and CYP11B2. The final steps in the biosynthesis of glucocorticoids and mineralocorticoids are catalyzed by two closely related mitochondrial enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).[2] In the normal adrenal gland, CYP11B1 is responsible for converting 11-deoxycortisol to cortisol.[2] CYP11B2 is crucial for the conversion of deoxycorticosterone to aldosterone.[2]
Experimental Protocols
H295R Cell-Based Assay for CYP11B1 and CYP11B2 Inhibition
The NCI-H295R cell line is a valuable in vitro model for assessing the effects of chemicals on steroidogenesis as it expresses most of the key enzymes required.[1][3]
1. Cell Culture and Treatment:
-
H295R cells (ATCC CRL-2128) are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mixture, supplemented with serum.[3]
-
For experiments, cells are seeded in 24-well plates and allowed to acclimate for 24 hours.[4]
-
Cells are then exposed to various concentrations of the test compound (e.g., Cyp11B1-IN-X) for 48 hours.[4] Each concentration is tested in at least triplicate.[4]
2. Hormone Measurement:
-
After the 48-hour incubation period, the cell culture medium is collected.[4]
-
The concentrations of cortisol and aldosterone in the medium are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
3. Data Analysis:
-
The IC50 values are calculated by plotting the percent inhibition of hormone production against the logarithm of the inhibitor concentration.
-
Cell viability assays are performed concurrently to ensure that the observed inhibition is not due to cytotoxicity.[5]
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory profile of a compound using the H295R assay.
References
- 1. The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenal CYP11B1/2 expression in primary aldosteronism: Immunohistochemical analysis using novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
A Side-by-Side Analysis of Cyp11B1-IN-2 and Other Known CYP11B1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Cyp11B1-IN-2, a potent and selective inhibitor of 11β-hydroxylase (CYP11B1), with other notable CYP11B1 inhibitors: Osilodrostat, Levoketoconazole, Metyrapone, and Fadrozole. This publication aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in the selection of appropriate chemical tools and to inform drug development strategies targeting cortisol-related disorders.
Introduction to CYP11B1 Inhibition
Cytochrome P450 11B1 (CYP11B1), or 11β-hydroxylase, is a crucial enzyme in the adrenal steroidogenesis pathway, responsible for the final step of cortisol synthesis.[1][2] Inhibition of CYP11B1 is a key therapeutic strategy for managing conditions characterized by cortisol excess, such as Cushing's syndrome.[3] This guide will delve into the specifics of this compound and compare its inhibitory profile and pharmacokinetic properties with established clinical and research compounds.
Comparative Efficacy and Selectivity
The efficacy and selectivity of a CYP11B1 inhibitor are paramount to its utility and safety. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against CYP11B1 and other key steroidogenic cytochrome P450 enzymes.
| Inhibitor | CYP11B1 IC50 (nM) | CYP11B2 IC50 (nM) | CYP17A1 IC50 (nM) | CYP21A2 IC50 (nM) | CYP11A1 IC50 (nM) | CYP19A1 (Aromatase) IC50 (nM) |
| This compound | 9 (human), 25 (rat)[4] | >10,000[5] | >10,000[5] | Not Reported | Not Reported | >10,000[5] |
| Osilodrostat (LCI699) | 2.5 - 9.5[6] | 0.28 - 0.7[6] | Negligible inhibition[7] | Negligible inhibition[7] | Partial inhibition (Kd = 18.8 µM)[7] | Not a primary target |
| Levoketoconazole | Potent inhibitor[8] | Potent inhibitor[8] | Potent inhibitor[8] | Inhibits[8] | Potent inhibitor[8] | Not a primary target |
| Metyrapone | ~7,830[9] | Selectivity factor ~4.8[9] | Can inhibit at high concentrations | Not a primary target | Can inhibit at high concentrations | Can inhibit at high concentrations |
| Fadrozole | Inhibits | Inhibits | Not a primary target | Not a primary target | Not a primary target | Potent inhibitor (Ki = 13.4 nM)[10] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "Not Reported" indicates that data was not found in the searched literature.
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors are critical for their in vivo application and potential clinical use. The following table provides a comparative summary of key pharmacokinetic parameters.
| Inhibitor | Half-Life (t½) | Oral Bioavailability | Key Metabolic Pathways |
| This compound | ~4.5 h (rat) | High (F=50% in rats)[5] | Not explicitly reported |
| Osilodrostat | ~4 hours[3][11] | Rapidly absorbed (Tmax ~1h)[11] | Extensively metabolized by multiple CYP and UGT enzymes[11][12] |
| Levoketoconazole | 3-6 hours[13][14] | Tmax ~1.5-2h[13] | Primarily metabolized by CYP3A4[14] |
| Metyrapone | ~20-26 minutes (parent), metabolite has longer half-life[15][16] | Rapidly absorbed (Tmax ~1h)[1] | Rapidly metabolized to active metabolite metyrapol[1][15] |
| Fadrozole | ~10.5 hours[10] | Rapidly absorbed (Tmax ~1-2h)[10] | Not explicitly detailed in provided results |
Signaling Pathway and Experimental Workflow
To visualize the context of CYP11B1 inhibition and the general process of evaluating these inhibitors, the following diagrams are provided.
Caption: Simplified steroidogenesis pathway highlighting the role of CYP11B1 in cortisol synthesis and the point of inhibition.
Caption: General experimental workflow for determining the IC50 of a CYP11B1 inhibitor.
Experimental Protocols
Determination of IC50 for CYP11B1 Inhibition in a Cell-Based Assay
This protocol is a generalized representation based on common methodologies for evaluating CYP11B1 inhibitors in a cellular context, such as in V79 cells stably expressing human CYP11B1.
1. Cell Culture and Plating:
- V79MZ cells stably expressing human CYP11B1 are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into multi-well plates (e.g., 24- or 96-well) at a density that allows for logarithmic growth during the experiment and are allowed to adhere overnight.
2. Inhibitor and Substrate Preparation:
- A stock solution of the test inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the inhibitor are prepared in the assay medium to achieve a range of final concentrations.
- A solution of the CYP11B1 substrate, 11-deoxycortisol, is prepared in the assay medium. For radiolabeled assays, [3H]-labeled 11-deoxycortisol can be used.[9]
3. Inhibition Assay:
- The culture medium is removed from the cells and replaced with the assay medium containing the various concentrations of the test inhibitor.
- Control wells receive medium with the vehicle (e.g., DMSO) only.
- The cells are pre-incubated with the inhibitor for a specified time (e.g., 30 minutes).
- The enzymatic reaction is initiated by adding the substrate (11-deoxycortisol) to each well.
- The plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.
4. Sample Processing and Analysis:
- The reaction is terminated by transferring the supernatant to a new plate or tube.
- Steroids are extracted from the supernatant using an organic solvent (e.g., ethyl acetate or dichloromethane).
- The organic layer is evaporated, and the residue is reconstituted in a suitable solvent for analysis.
- The concentrations of the substrate (11-deoxycortisol) and the product (cortisol) are quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). If a radiolabeled substrate is used, product formation can be quantified by radiometric detection after separation by thin-layer chromatography (TLC).
5. Data Analysis:
- The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
- The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
This comparative guide highlights the distinct profiles of this compound and other significant CYP11B1 inhibitors. This compound emerges as a highly potent and selective inhibitor of human CYP11B1, with promising oral bioavailability in preclinical models.[4][5] In contrast, other inhibitors such as Osilodrostat and Levoketoconazole, while effective, exhibit broader activity against other steroidogenic enzymes.[6][8] Metyrapone is a less potent inhibitor, and Fadrozole's primary target is aromatase, with off-target effects on CYP11B1.[9][10] The choice of inhibitor will ultimately depend on the specific research question, whether it be for highly selective in vitro studies or for in vivo applications where a broader or different pharmacological profile may be acceptable or even desirable. The provided data and protocols serve as a valuable resource for researchers navigating the landscape of CYP11B1 inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Osilodrostat: A Novel Potent Inhibitor of 11-Beta-Hydroxylase for the Treatment of Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of osilodrostat as an inhibitor of human steroidogenic cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levoketoconazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Levoketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Metyrapone in treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cyp11B1-IN-2's Reported IC50: A Comparative Guide
For researchers and drug development professionals investigating inhibitors of 11β-hydroxylase (Cyp11B1), a crucial enzyme in cortisol biosynthesis, accurate and reproducible inhibitory potency data is paramount. This guide provides a comparative analysis of the reported half-maximal inhibitory concentration (IC50) of Cyp11B1-IN-2, alongside other known Cyp11B1 inhibitors. Due to the absence of independent verification in the public domain, this guide also emphasizes the necessity for further validation of this compound's activity.
Comparative Inhibitory Potency
The reported IC50 value for this compound against human Cyp11B1 is 9 nM.[1] This positions it as a highly potent inhibitor. For context, the table below compares the IC50 of this compound with other well-characterized Cyp11B1 inhibitors.
| Compound | Human Cyp11B1 IC50 (nM) | Rat Cyp11B1 IC50 (nM) | Selectivity Factor (CYP11B2/CYP11B1) | Reference |
| This compound | 9 | 25 | 125 | [1][2] |
| Osilodrostat | - | - | 0.08 | [2] |
| Metyrapone | - | - | 4.8 | [3] |
| Etomidate | - | - | 0.2 | [3] |
| Ketoconazole | 127 | - | 0.5 | [3][4] |
| Compound 33 | 152 | - | 18 | [3] |
| Compound 16 | - | - | 31 | [5] |
| Compound 20 | 32 | - | 10 | [4] |
Note: A higher selectivity factor indicates greater selectivity for Cyp11B1 over the closely related aldosterone synthase (Cyp11B2), which is a desirable characteristic to minimize off-target effects.[3]
Experimental Protocol for IC50 Determination of Cyp11B1 Inhibitors
The following is a generalized protocol based on methodologies reported for determining the IC50 of Cyp11B1 inhibitors. This protocol is intended as a reference and may require optimization for specific experimental conditions.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human Cyp11B1.
Materials:
-
Cell Line: V79MZ cells genetically engineered to express human Cyp11B1.[3]
-
Substrate: [³H]-labeled 11-deoxycorticosterone.[3]
-
Test Compound: this compound or other inhibitors.
-
Reference Compounds: Metyrapone, etomidate, or ketoconazole can be used as positive controls.[3]
-
Cell Culture Medium and Reagents.
-
Scintillation Counter and Scintillation Fluid.
-
Multi-well plates.
Procedure:
-
Cell Culture: Culture V79MZ cells expressing human Cyp11B1 in appropriate cell culture medium until they reach the desired confluency.
-
Assay Setup:
-
Seed the cells in multi-well plates.
-
Prepare serial dilutions of the test compound and reference compounds.
-
Add the different concentrations of the inhibitors to the wells containing the cells.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding the [³H]-labeled 11-deoxycorticosterone substrate to each well.
-
Incubate the plates for a predetermined period at 37°C to allow for the conversion of the substrate to product (corticosterone).
-
-
Extraction and Quantification:
-
Stop the reaction.
-
Extract the steroids from the cell culture medium.
-
Separate the radiolabeled substrate from the product using a suitable chromatographic method (e.g., thin-layer chromatography).
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of a Cyp11B1 inhibitor.
Conclusion and Call for Independent Verification
This compound is reported to be a potent inhibitor of human Cyp11B1 with an IC50 of 9 nM.[1] However, to establish this value as a reliable benchmark for the scientific community, independent verification is crucial. Researchers utilizing this compound in their studies are encouraged to perform their own dose-response experiments to confirm its inhibitory potency under their specific experimental conditions. Such independent validation will strengthen the data surrounding this compound and facilitate its effective use in the development of novel therapeutics for cortisol-related disorders.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by CYP11B1 Inhibitors: Osilodrostat vs. Metyrapone
A Guide for Researchers in Drug Development and Endocrine Science
This guide provides a comparative analysis of the effects of two prominent CYP11B1 inhibitors, osilodrostat and metyrapone, on gene expression in adrenocortical cells. While both drugs target the final step of cortisol synthesis, their broader impact on the transcriptome can differ, influencing their clinical efficacy and side-effect profiles. This document summarizes available quantitative data, details experimental protocols for gene expression analysis, and provides visual representations of the key biological pathways and experimental workflows.
Comparative Data on Gene Expression Changes
| Gene | Metyrapone (30 µM, 24h in NCI-H295R cells)[1][2] | Osilodrostat (In Vitro Studies) | Function in Steroidogenesis |
| CYP11B1 | Downregulated | Potent inhibitor of enzyme activity[3][4] | Catalyzes the final step of cortisol synthesis. |
| CYP11B2 | No significant change | Potent inhibitor of enzyme activity[3][4] | Aldosterone synthase, responsible for aldosterone synthesis. |
| CYP17A1 | Upregulated | May inhibit enzyme activity at higher concentrations[5][6] | Catalyzes 17α-hydroxylation and 17,20-lyase activity, crucial for cortisol and androgen synthesis. |
| CYP21A2 | Upregulated | May inhibit enzyme activity[5][6] | Catalyzes 21-hydroxylation of progesterone and 17α-hydroxyprogesterone. |
| HSD3B2 | Upregulated | - | Converts pregnenolone to progesterone and DHEA to androstenedione. |
| StAR | Upregulated | - | Steroidogenic Acute Regulatory Protein; transports cholesterol into the mitochondria. |
Note: The upregulation of steroidogenic genes by metyrapone in the provided dataset may reflect a compensatory response to the enzymatic blockade of CYP11B1.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions within the steroidogenesis pathway and the experimental process of analyzing gene expression, the following diagrams are provided.
Caption: Steroidogenesis Pathway with CYP11B1 Inhibition.
Caption: Experimental Workflow for RNA-Seq Analysis.
Experimental Protocols
The following protocols are based on methodologies described in studies utilizing the NCI-H295R cell line for gene expression analysis.[1][2]
Cell Culture and Treatment
-
Cell Line: Human adrenocortical carcinoma NCI-H295R cells (ATCC CRL-2128).
-
Culture Medium: DMEM/F12 medium supplemented with 1% ITS+ Premix, 2.5% Nu-Serum, and 1% antibiotic-antimycotic solution.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For gene expression analysis, confluent cells are typically incubated in serum-free media for 12-24 hours prior to treatment. Subsequently, cells are treated with the CYP11B1 inhibitor (e.g., 30 µM metyrapone) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
RNA Extraction and Quality Control
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: To remove any contaminating genomic DNA, an optional DNase treatment step is recommended.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq 6000, to generate paired-end reads.
Data Analysis
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between the inhibitor-treated and vehicle-treated groups is performed using packages such as DESeq2 or edgeR in the R statistical environment. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change greater than a specified threshold (e.g., 1 or -1) are considered significantly differentially expressed.
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
Reverse Transcription: A portion of the extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR: The relative expression levels of selected target genes are quantified by qRT-PCR using a SYBR Green or probe-based assay on a real-time PCR system.
-
Normalization: The expression of target genes is normalized to the expression of one or more stable housekeeping genes (e.g., ACTB, GAPDH) to account for variations in RNA input and reverse transcription efficiency.
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.
References
- 1. Transcriptomic data of human adrenocortical NCI-H295R cells treated with cortisol biosynthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RNA-Seq - Wikipedia [en.wikipedia.org]
- 5. Differences in the spectrum of steroidogenic enzyme inhibition between Osilodrostat and Metyrapone in ACTH-dependent Cushing syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osilodrostat or metyrapone in Cushing’s syndrome? - Issuu [issuu.com]
Safety Operating Guide
Navigating the Disposal of Cyp11B1-IN-2: A Guide to Laboratory Safety and Chemical Handling
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. While "Cyp11B1-IN-2" is not a universally recognized chemical identifier, preventing the creation of specific disposal protocols, this guide provides a comprehensive framework for the safe handling and disposal of similar non-hazardous research compounds. Adherence to these general procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Disposal Protocols
The cornerstone of safe laboratory practice is the diligent management of chemical waste. The following step-by-step guidance outlines a standard operational plan for the disposal of a hypothetical, non-hazardous chemical inhibitor like this compound.
Step 1: Compound Deactivation (If Applicable)
For certain reactive compounds, a deactivation step may be necessary. This typically involves quenching the chemical's reactivity by adding a neutralizing agent. The specific agent and protocol would be dictated by the compound's unique chemical properties, which should be detailed in its Safety Data Sheet (SDS).
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent accidental reactions and to facilitate correct disposal. Laboratory waste is generally categorized as follows:
| Waste Category | Description | Disposal Container |
| Solid Chemical Waste | Non-hazardous solid chemical waste, including contaminated personal protective equipment (PPE) like gloves and lab coats, as well as empty vials and contaminated labware. | Designated and clearly labeled solid waste container. |
| Liquid Chemical Waste | Solutions containing the chemical inhibitor. This includes unused stock solutions, experimental solutions, and rinsates from cleaning contaminated glassware. | Designated and clearly labeled liquid waste container. Compatibility with the container material must be ensured. |
| Sharps Waste | Any contaminated items that can puncture the skin, such as needles, syringes, and razor blades. | Puncture-proof, designated sharps container. |
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled with the full chemical name of all contents, including solvents and their approximate concentrations. Labels should also include the date of accumulation and the responsible researcher's name.
Step 4: Storage of Waste
Waste containers should be stored in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Secondary containment should be used to prevent spills.
Step 5: Scheduling Waste Pickup
Once a waste container is full or has reached its designated accumulation time limit, a pickup must be scheduled with the institution's Environmental Health and Safety (EHS) department. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Workflow: In Vitro Inhibitor Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a chemical inhibitor in a cell-based assay.
Laboratory Waste Disposal Workflow
The logical flow for proper laboratory waste disposal is a critical safety protocol.
By adhering to these generalized yet essential procedures, laboratories can ensure the safe handling and disposal of research chemicals, thereby protecting personnel and the environment. It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical and to follow all institutional and regulatory guidelines.
Essential Safety and Operational Protocols for Handling Cyp11B1-IN-2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent, selective inhibitors like Cyp11B1-IN-2 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.[2] |
| Hand | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3] It is essential to select gloves based on the specific solvent being used and to change them frequently, especially after direct contact with the compound.[2][3] |
| Body | A Nomex® or similar flame-resistant lab coat, fully buttoned, should be worn over personal clothing.[2] For procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[3] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[2] |
| Respiratory | For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator is recommended.[3][4] The specific type of respirator should be determined by a risk assessment. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow ensures both safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) and all relevant experimental protocols.
-
Don the appropriate PPE as outlined in the table above.
-
Prepare the work area by ensuring it is clean, uncluttered, and that all necessary equipment and reagents are readily accessible. A chemical fume hood should be used for all manipulations of the solid compound and concentrated solutions.
-
-
Compound Handling :
-
When weighing the solid form of this compound, use a containment system such as a balance enclosure or a fume hood to prevent inhalation of fine particles.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimentation :
-
Conduct all experimental procedures within a well-ventilated area, preferably a chemical fume hood.
-
Avoid direct contact with the compound and its solutions.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination : All surfaces and non-disposable equipment that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
Key Experimental Data
The following table summarizes key in vitro and in vivo data for this compound.
| Parameter | Value | Species | Reference |
| IC₅₀ (CYP11B1) | 9 nM | Human | [1] |
| IC₅₀ (CYP11B1) | 25 nM | Rat | [1] |
| Aqueous Solubility | 196 µM | - | [1] |
| In Vivo Efficacy | Reduces plasma cortisol from 376 ± 22 to 28 ± 5 ng/L at 25 mg/kg (oral) | Rat | [1] |
| Terminal Half-life | ~4.5 hours (5 mg/kg IV or 25 mg/kg oral) | Rat | [1] |
CYP11B1 Signaling Pathway Inhibition
Caption: this compound inhibits the conversion of 11-deoxycortisol to cortisol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
